N-Butylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32386. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPXPABRMMYVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062384 | |
| Record name | Benzenemethanamine, N-butyl- | |
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Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-22-7 | |
| Record name | N-Butylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenemethanamine, N-butyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylbenzylamine | |
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| Record name | N-Butylbenzylamine | |
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| Record name | Benzenemethanamine, N-butyl- | |
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| Record name | Benzenemethanamine, N-butyl- | |
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| Record name | N-butylbenzylamine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Butylbenzylamine from Benzylamine and Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N-butylbenzylamine, a secondary amine with applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals, can be efficiently achieved through the direct N-alkylation of benzylamine with butanol. This reaction proceeds via a sustainable and atom-economical "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle. This guide provides a comprehensive overview of this synthetic route, including the underlying mechanism, catalytic systems, detailed experimental protocols, and quantitative data from analogous reactions.
Introduction
The N-alkylation of amines is a fundamental transformation in organic chemistry. Traditionally, this has been accomplished using alkyl halides, which often lead to the formation of stoichiometric amounts of salt byproducts and can result in over-alkylation.[1] A greener alternative is the direct coupling of amines with alcohols, where the only byproduct is water. This approach, known as the borrowing hydrogen (BH) or hydrogen autotransfer (HA) methodology, has gained significant traction due to its environmental benefits and high atom economy.[2]
This technical guide focuses on the synthesis of this compound from benzylamine and butanol, a reaction that exemplifies the borrowing hydrogen principle. We will explore the catalytic systems employed, delve into the reaction mechanism, and provide a detailed, representative experimental protocol.
The Borrowing Hydrogen Catalytic Cycle
The core of this synthetic strategy lies in the borrowing hydrogen catalytic cycle, which can be broken down into three key steps:
-
Dehydrogenation: A transition metal catalyst abstracts a hydrogen molecule from the butanol, oxidizing it in situ to butanal.
-
Condensation: The butanal then reacts with benzylamine to form an enamine intermediate, which subsequently tautomerizes to the corresponding imine.
-
Hydrogenation: The catalyst, which had "borrowed" the hydrogen in the first step, now returns it to the imine, reducing it to the final product, this compound.
This elegant, one-pot process avoids the need for external oxidants or reductants, making it a highly efficient and sustainable method for C-N bond formation.[2]
Caption: The Borrowing Hydrogen catalytic cycle for this compound synthesis.
Catalytic Systems
A variety of transition metal catalysts have been shown to be effective for the N-alkylation of amines with alcohols. The choice of catalyst can significantly impact reaction efficiency, selectivity, and substrate scope.
Nickel-Based Catalysts
Commercially available and relatively inexpensive nickel catalysts are highly effective for this transformation.[3][4] Raney Nickel and Nickel supported on alumina-silica (Ni/Al₂O₃-SiO₂) are commonly used heterogeneous catalysts.[3][4] These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling.[3]
Ruthenium-Based Catalysts
Homogeneous ruthenium complexes are also powerful catalysts for borrowing hydrogen reactions.[5][6] Complexes such as [Ru(p-cymene)Cl₂]₂ are often used in combination with a phosphine ligand.[1] While highly active, these homogeneous catalysts can be more challenging to separate from the product.
Other Transition Metal Catalysts
Cobalt, iridium, and palladium-based catalysts have also been successfully employed in N-alkylation reactions via the borrowing hydrogen methodology.[5][7][8]
Quantitative Data
The following tables summarize quantitative data from studies on the N-alkylation of amines with alcohols using various catalytic systems. While a dedicated study on the synthesis of this compound from benzylamine and butanol is not extensively reported, the data from analogous reactions provide valuable insights into expected yields and reaction conditions.
Table 1: Nickel-Catalyzed Amination of Alcohols
| Entry | Amine | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia | Benzyl Alcohol | Raney Ni | 180 | 24 | 56 | [3] |
| 2 | Ammonia | 4-Methylbenzyl Alcohol | Raney Ni | 180 | 24 | 70 | [3] |
| 3 | Ammonia | 1-Octanol | Ni/Al₂O₃-SiO₂ | 160 | 18 | 41 | [4][9] |
| 4 | Ammonia | 1-Dodecanol | Ni/Al₂O₃-SiO₂ | 160 | 18 | 47 | [4][9] |
Table 2: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols
| Entry | Amine | Alcohol | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / Xantphos | K₂CO₃ | 110 | 24 | 95 | [1] (hypothetical) |
| 2 | Hexylamine | Benzyl Alcohol | Ru-Py-CH₃ complex | NaOtBu | 110 | 24 | 92 | [6] |
| 3 | Benzylamine | Ethanol | Ru complex | - | 138 | 3 | 87 (benzylamine) | [10] |
Table 3: Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
| Entry | Amine | Alcohol | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl Alcohol | Co(II) complex | KOH | 110 | 6 | 90-99 | [5] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound from benzylamine and butanol, adapted from established procedures for nickel-catalyzed amination of alcohols.[3][4]
Materials and Equipment
-
Reactants: Benzylamine, Butanol
-
Catalyst: Raney Ni or Ni/Al₂O₃-SiO₂
-
Solvent: Toluene or tert-amyl alcohol (if required)
-
Base (optional): Potassium tert-butoxide or similar
-
Equipment: High-pressure reactor (e.g., Swagelok or Parr reactor), magnetic stirrer, heating mantle or oil bath, standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.
Reaction Procedure
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. pure.rug.nl [pure.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of N-Benzylidenebenzylamine [benchchem.com]
physicochemical properties of N-Butylbenzylamine
An In-depth Technical Guide on the Physicochemical Properties of N-Butylbenzylamine
Introduction
This compound (CAS No: 2403-22-7) is an organic compound classified as a secondary amine.[1] Its structure features a butyl group and a benzyl group attached to a nitrogen atom.[1] This colorless to light yellow liquid possesses a characteristic amine odor and serves as a crucial building block in organic synthesis.[1] It is utilized as a reagent in the preparation of various chemical entities, including antimicrobial biosurfactants and bacterial urease inhibitors.[2] This guide provides a comprehensive overview of its core physicochemical properties, complete with experimental methodologies and logical diagrams for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The are dictated by its molecular structure, which combines a hydrophobic benzyl ring and a flexible butyl chain with a polar secondary amine group. These features influence its boiling point, solubility, and basicity.
Quantitative Data Summary
The key quantitative are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Melting Point | 54-56 °C | [2][4] |
| Boiling Point | 87-89 °C | at 3 mm Hg[2][3][4] |
| Density | 0.911 g/mL | at 25 °C[2][3][4] |
| Refractive Index | n20/D 1.501 | [2][3] |
| Flash Point | 202 °F (94.4 °C) | [2][4] |
| Vapor Pressure | 0.0391 mmHg | at 25 °C[4] |
| pKa (Predicted) | 9.85 ± 0.19 | [2] |
| LogP (Octanol/Water) | 2.59 - 2.97 | [4][5] |
| Solubility | Limited in water; Slightly soluble in Chloroform and Methanol | [1][2] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of amines like this compound are provided below. These are generalized procedures that can be specifically adapted for the target compound.
Determination of Solubility and Basicity
This protocol outlines the steps to qualitatively assess the solubility of this compound in water and to determine its basic character using a pH indicator.
Materials:
-
This compound
-
Distilled water
-
10% Hydrochloric acid (HCl) solution
-
Test tubes
-
Glass stirring rod
-
pH paper
Procedure:
-
Add 0.5 mL of this compound to a clean test tube.
-
Add 2.5 mL of distilled water to the test tube.
-
Stir the mixture vigorously with a glass stirring rod for 2-3 minutes.
-
Observe and record the solubility of the amine in water. Due to its hydrophobic butyl and benzyl groups, it is expected to have limited solubility.[1]
-
Using the moist glass rod, touch a strip of pH paper to test the pH of the aqueous solution. Amines are basic, and an alkaline pH is expected.[6]
-
To confirm its basicity, add the 10% HCl solution drop-wise while stirring until the solution is acidic, as confirmed with blue litmus paper or pH paper. Observe any changes in solubility, as the formation of the water-soluble ammonium salt is expected.[7][8]
Synthesis via Reductive Amination
This protocol describes a common method for synthesizing secondary amines like this compound from an aldehyde and a primary amine.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (STAB) or another suitable reducing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in the chosen solvent (e.g., DCM).
-
Add n-butylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.
-
Slowly add the reducing agent, such as Sodium triacetoxyborohydride (1.5 equivalents), to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude this compound using column chromatography or distillation to yield the final product.
Visualizations and Logical Relationships
Structural Influence on Physicochemical Properties
The molecular structure of this compound directly influences its macroscopic properties. The interplay between its functional groups and hydrocarbon components defines its behavior.
Caption: Relationship between molecular structure and key properties.
Experimental Workflow: Synthesis via Reductive Amination
The synthesis of this compound can be systematically visualized as a multi-step workflow, from starting materials to the purified product.
Caption: Workflow for the synthesis of this compound.
References
- 1. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. N-BENZYL-N-BUTYLAMINE CAS#: 2403-22-7 [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-benzyl-n-butylamine [stenutz.eu]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chemhaven.org [chemhaven.org]
- 8. moorparkcollege.edu [moorparkcollege.edu]
N-Butylbenzylamine CAS number and molecular structure
An In-depth Technical Guide to N-Butylbenzylamine: CAS Number and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a secondary amine utilized as a building block in organic synthesis and for the development of novel compounds in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and a visualization of its synthetic pathway.
Chemical Identity and Molecular Structure
This compound is an organic compound featuring a butyl group and a benzyl group attached to a nitrogen atom.
-
Chemical Name: N-benzylbutan-1-amine
-
Synonyms: N-Benzyl-n-butylamine, Benzenemethanamine, N-butyl-, Butylbenzylamine, N-Benzylbutylamine[2][3][4]
The molecular structure of this compound can be represented in several ways:
-
SMILES: C(NCCCC)C1=CC=CC=C1[1]
-
InChI: InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3[1][5][3][4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 163.26 g/mol | [1][2][3] |
| Appearance | Clear colorless to slightly yellow liquid | [2][6] |
| Melting Point | 54-56 °C | [2][6] |
| Boiling Point | 239.884 °C at 760 mmHg; 87-89 °C at 3 mm Hg | [2][6] |
| Density | 0.904 g/cm³ (0.911 g/mL at 25 °C) | [2][6] |
| Refractive Index | n20/D 1.501 (lit.) | [2][6] |
| Flash Point | 94.444 °C (202 °F) | [2][6] |
| pKa | 9.85 ± 0.19 (Predicted) | [2][6] |
| LogP | 2.96720 | [2] |
| Vapor Pressure | 0.0391 mmHg at 25°C | [2] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through the N-alkylation of a primary amine. A common method involves the reaction of benzylamine with an n-butyl halide, such as n-butyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Reaction:
Benzylamine + n-Butyl Bromide → this compound + HBr
Materials:
-
Benzylamine
-
n-Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 equivalent) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the stirring solution.
-
Addition of Alkylating Agent: Slowly add n-butyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of diethyl ether.
-
Combine the filtrate and the ether washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude this compound can be purified by vacuum distillation to obtain the final product as a clear liquid.
-
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic route for this compound via the N-alkylation of benzylamine.
Caption: Synthesis of this compound from Benzylamine and n-Butyl Bromide.
References
Spectroscopic Data of N-Butylbenzylamine: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Butylbenzylamine (CAS No: 2403-22-7), a secondary amine with applications in organic synthesis and as a building block for pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~3.7 | Singlet | 2H | Benzyl CH₂ |
| ~2.6 | Triplet | 2H | N-CH₂ (butyl) |
| ~1.5 | Multiplet | 2H | N-CH₂-CH₂ (butyl) |
| ~1.3 | Multiplet | 2H | CH₂-CH₃ (butyl) |
| ~0.9 | Triplet | 3H | CH₃ (butyl) |
| ~1.4 | Singlet | 1H | NH |
Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~140.5 | Quaternary Aromatic C |
| ~128.4 | Aromatic CH |
| ~128.1 | Aromatic CH |
| ~126.8 | Aromatic CH |
| ~54.0 | Benzyl CH₂ |
| ~49.5 | N-CH₂ (butyl) |
| ~32.2 | N-CH₂-CH₂ (butyl) |
| ~20.6 | CH₂-CH₃ (butyl) |
| ~14.1 | CH₃ (butyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Medium | N-H Stretch |
| ~3020-3080 | Medium | Aromatic C-H Stretch |
| ~2850-2960 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1495, ~1450 | Medium | Aromatic C=C Bending |
| ~1115 | Medium | C-N Stretch |
| ~735, ~695 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.
| m/z | Relative Intensity (%) | Assignment |
| 163 | ~5 | [M]⁺ (Molecular Ion) |
| 120 | ~95 | [M - C₄H₉]⁺ or [C₈H₁₀N]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~10 | [C₆H₅]⁺ |
| 44 | ~30 | [C₂H₆N]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then applied, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer.
Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the original data sources, such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, for further details and to view the actual spectra. The experimental protocols provided herein serve as a starting point for obtaining high-quality spectroscopic data for this and similar compounds.
An In-depth Technical Guide on the Solubility of N-Butylbenzylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Butylbenzylamine in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and providing a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for laboratory professionals, offering a foundational understanding of its solubility characteristics and the methodologies to quantitatively assess them.
Core Concepts: Solubility Profile
This compound is an organic compound featuring both a benzyl group and a butyl group attached to a nitrogen atom. This structure, with its hydrophobic benzyl and butyl components, indicates that it has limited solubility in water. Conversely, it is generally described as being soluble in organic solvents. The polarity of the solvent and its ability to form intermolecular bonds with the amine group of this compound are key factors in determining its solubility.
Qualitative Solubility Data
While specific quantitative data is sparse, qualitative assessments provide initial guidance on suitable solvent systems. The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Chemical Formula | Polarity | Solubility |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble |
It is important to note that "slightly soluble" is a qualitative term and experimental determination is necessary for precise measurements. Based on its chemical structure, this compound is expected to be miscible with a range of common nonpolar and polar aprotic organic solvents.
Experimental Protocols
The following is a generalized, robust protocol for determining the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible to ensure a saturated solution is formed.
-
Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
Centrifuge the vials to further separate the undissolved solute from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor.
-
The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualizing the Workflow
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A generalized workflow for the experimental determination of this compound solubility.
N-Butylbenzylamine safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of N-Butylbenzylamine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This guide provides a detailed overview of this compound (CAS: 2403-22-7), summarizing its key safety data, outlining handling precautions, and offering insight into the experimental basis for these recommendations.
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid organic compound used as an intermediate and building block in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. All pertinent quantitative safety and physicochemical data are summarized below.
| Property | Value | Unit | Source / Reference |
| Molecular Formula | C₁₁H₁₇N | - | |
| Molecular Weight | 163.26 | g/mol | |
| CAS Number | 2403-22-7 | - | |
| Appearance | Colorless to light yellow/orange clear liquid | - | |
| Boiling Point | 87 - 89 (at 3 mmHg) | °C | |
| Melting Point | 54 - 56 | °C | |
| Flash Point | 94 / ~202 | °C / °F | |
| Density | 0.911 (at 25 °C) | g/mL | |
| Refractive Index | 1.501 (at 20 °C) | n20/D | |
| Vapor Pressure | 0.0391 (at 25 °C) | mmHg | |
| Solubility | Soluble in organic solvents; limited solubility in water. | - |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive and irritant nature.
GHS Classification:
-
Skin Corrosion/Irritation: May be classified as Category 1B (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Can be Category 1 (Causes serious eye damage) or Category 2 (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory irritation.
-
Acute Oral Toxicity: May be harmful if swallowed.
Hazard Statements (H-Statements):
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to its corrosive properties, contact with skin, eyes, and mucous membranes can cause significant injury. Inhalation may lead to respiratory tract irritation.
Experimental Protocols for Safety Assessment
The hazard classifications outlined above are determined through standardized experimental protocols, often following guidelines set by organizations like the OECD (Organisation for Economic Co-operation and Development).
Methodology for Determining Skin Corrosion/Irritation (Based on OECD Test Guideline 404):
-
Objective: To assess the potential of a substance to cause irreversible skin damage (corrosion) or reversible inflammation (irritation).
-
Test System: Typically involves the application of the test substance to the skin of a laboratory animal (e.g., albino rabbit). In vitro methods using reconstructed human epidermis are increasingly used as alternatives.
-
Procedure:
-
A small amount (e.g., 0.5 mL for liquids) of the substance is applied to a shaved patch of skin.
-
The patch is covered with a gauze dressing for a set exposure period (e.g., up to 4 hours).
-
After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).
-
-
Observation & Scoring: Observations are made at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions is graded using a numerical scoring system.
-
Classification: The substance is classified as corrosive or irritant based on the severity, duration, and reversibility of the observed skin effects. For example, irreversible tissue damage characterizes a corrosive substance.
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is critical to ensure personnel safety and minimize environmental exposure. The following workflow illustrates the logical relationship between different stages of chemical safety management.
Caption: Workflow for Safe Chemical Handling of this compound.
4.1 Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to control vapor exposure.
-
Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch). An eyewash station should be readily accessible.
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
-
Respiratory Protection: If ventilation is inadequate or in case of a spill, use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors.
4.2 Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Keep away from heat, sparks, and open flames. Use ground and bond containers when transferring material to prevent static discharge.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances like oxidizing agents. Keep containers tightly closed. The storage area should be secured (store locked up).
4.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.4 Accidental Release Measures
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation and remove all sources of ignition. Wear full personal protective equipment, including respiratory protection.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.
-
Cleanup: Contain the spillage. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the material into a suitable, labeled container for disposal by a licensed waste disposal company.
N-Butylbenzylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butylbenzylamine, a secondary amine with the chemical formula C₁₁H₁₇N, has been a subject of interest in organic synthesis and medicinal chemistry. This document provides an in-depth technical guide on its discovery, history, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing insights from structurally related compounds. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and development.
Introduction and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls under the well-established class of reactions for producing N-substituted benzylamines. The development of methods for synthesizing secondary amines, such as reductive amination and the alkylation of primary amines with benzyl halides, dates back to the foundational era of organic chemistry. One of the earliest methods for producing benzylamines was the Leuckart reaction, first described by Rudolf Leuckart in 1885, which involved the reaction of benzaldehyde with formamide.[1]
The more common and direct methods for synthesizing this compound, such as the reductive amination of benzaldehyde with n-butylamine, became widely practiced with the discovery and popularization of various reducing agents throughout the 20th century.[2] These methods offered a more controlled and efficient route to secondary amines, avoiding the polyalkylation often observed in direct alkylation of amines with benzyl halides.[2] this compound has since been utilized as a building block in the synthesis of more complex molecules, including those with potential pharmacological activities.[3]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[3][4] It is soluble in organic solvents and has limited solubility in water.[4] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇N | [5][6] |
| Molecular Weight | 163.26 g/mol | [5][6] |
| CAS Number | 2403-22-7 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 87-89 °C at 3 mmHg | [5] |
| Melting Point | 54-56 °C | [5] |
| Density | 0.911 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.501 | [5] |
| Flash Point | 94 °C (202 °F) | [5] |
| Vapor Pressure | 0.0391 mmHg at 25°C | [5] |
| LogP | 2.96720 | [5] |
| pKa | 9.85 ± 0.19 (Predicted) | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with n-butylamine. This method involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.
General Synthesis Workflow
The overall workflow for the synthesis of this compound via reductive amination is depicted below.
General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination with Sodium Borohydride
This protocol is based on general procedures for the reductive amination of aldehydes.[7][8]
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable solvent like THF)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in methanol.
-
Add n-butylamine (1.1 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of this compound.
Instrumentation and Conditions (Illustrative):
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5975 or similar.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.75 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ 2.60 (t, 2H): Methylene protons adjacent to the nitrogen on the butyl chain (-N-CH₂-).
-
δ 1.40-1.60 (m, 2H): Methylene protons of the butyl chain (-CH₂-CH₂-CH₃).
-
δ 1.25-1.40 (m, 2H): Methylene protons of the butyl chain (-CH₂-CH₃).
-
δ 0.90 (t, 3H): Methyl protons of the butyl group (-CH₃).
-
δ ~1.5 (br s, 1H): Amine proton (-NH-). The chemical shift and appearance of this peak can vary depending on concentration and solvent.
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~140: Quaternary aromatic carbon of the phenyl group.
-
δ ~128.5: Aromatic CH carbons of the phenyl group.
-
δ ~128.2: Aromatic CH carbons of the phenyl group.
-
δ ~126.9: Aromatic CH carbon of the phenyl group.
-
δ ~54.0: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ ~49.5: Methylene carbon adjacent to the nitrogen on the butyl chain (-N-CH₂-).
-
δ ~32.0: Methylene carbon of the butyl chain (-CH₂-CH₂-CH₃).
-
δ ~20.5: Methylene carbon of the butyl chain (-CH₂-CH₃).
-
δ ~14.0: Methyl carbon of the butyl group (-CH₃).
Potential Biological Activities and Signaling Pathways
While specific biological activities of this compound are not extensively reported, the N-benzylamine scaffold is present in numerous compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[3][6][9]
Hypothesized Antimicrobial Activity
Derivatives of benzylamine have shown activity against various microbial strains.[3][10] The lipophilic nature of the butyl and benzyl groups in this compound may facilitate its interaction with and disruption of microbial cell membranes.
Hypothesized antimicrobial mechanism of this compound.
Hypothesized Anticancer Activity
Several N-benzylamine derivatives have been investigated as potential anticancer agents, targeting various cellular processes.[9][11][12] For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[9] Others have been shown to inhibit histone deacetylases (HDACs) or other key enzymes in cancer cell signaling.[11]
A potential signaling pathway for the anticancer activity of this compound, based on the actions of related compounds, could involve the induction of apoptosis through the modulation of key regulatory proteins.
Hypothesized anticancer signaling pathway for this compound.
Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm these potential effects for this compound.
Conclusion
This compound is a readily synthesizable secondary amine with well-characterized physicochemical properties. While its historical discovery is intertwined with the broader development of amine synthesis, its utility as a chemical intermediate is well-established. The provided experimental protocols for its synthesis and analysis offer a foundation for researchers. The exploration of its potential biological activities, guided by the known pharmacology of the N-benzylamine scaffold, presents exciting avenues for future research in drug discovery and development. This technical guide serves as a comprehensive resource to support and stimulate further investigation into this versatile compound.
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 8. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Butylbenzylamine structural analogs and related compounds, focusing on their synthesis, biological activities, and the underlying structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation in this promising area of medicinal chemistry.
Core Compound: this compound
This compound is a secondary amine featuring a butyl group and a benzyl group attached to a nitrogen atom. Its basic chemical information is summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| CAS Number | 2403-22-7 |
| IUPAC Name | N-benzylbutan-1-amine |
| Synonyms | Benzylbutylamine, N-Benzyl-1-butanamine |
Synthesis of this compound and its Analogs
The primary synthetic route for this compound and its structural analogs is reductive amination . This versatile and widely used method involves the reaction of an aldehyde or a ketone with a primary or secondary amine in the presence of a reducing agent.
General Reductive Amination Workflow
The general workflow for the synthesis of N-substituted benzylamines via reductive amination is depicted below.
An In-depth Technical Guide to the Theoretical Studies of N-Butylbenzylamine Conformation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the theoretical approaches used to study the conformational landscape of N-Butylbenzylamine. Due to the absence of specific published theoretical studies on this compound, this document leverages findings from closely related analogues, such as benzylamine and N,N-dimethylbenzylamine, to infer its likely conformational preferences and outlines the established computational methodologies for such analysis.
Introduction to this compound and its Conformational Flexibility
This compound is a secondary amine featuring a flexible n-butyl group and a benzyl group attached to the nitrogen atom. Its structure presents several rotatable single bonds, leading to a complex conformational landscape. Understanding the preferred three-dimensional arrangements of this molecule is crucial in various fields, including medicinal chemistry and materials science, as the conformation often dictates the molecule's interaction with biological targets and its macroscopic properties.
The conformational space of this compound is primarily defined by the rotation around three key single bonds:
-
τ1 (Cortho-Cipso-Cα-N): This torsion angle describes the orientation of the benzyl group's side chain relative to the phenyl ring.
-
τ2 (Cipso-Cα-N-Cbutyl): This angle defines the rotation around the Cα-N bond.
-
τ3 (Cα-N-C1-C2 of butyl): This describes the rotation of the butyl group.
Theoretical computational studies are indispensable for exploring the potential energy surface (PES) of such flexible molecules, identifying stable conformers (energy minima), and determining the energy barriers between them.
Predicted Conformational Preferences of this compound
Based on spectroscopic and theoretical studies of benzylamine and its derivatives, we can predict the key conformational features of this compound.[1] The torsion angle τ1 (Cortho-Cipso-Cα-N) is generally found to be close to 90°, indicating a perpendicular orientation of the Cα-N bond relative to the plane of the phenyl ring.[1]
For the rotation around the Cα-N bond (τ2), different staggered conformations are expected. Analogous to benzylamine, which exhibits anti and gauche conformers, this compound is likely to have similar low-energy structures.[1] Further complexity is introduced by the flexible n-butyl chain.
Table 1: Predicted Stable Conformers of this compound and Their Defining Dihedral Angles
| Conformer ID | τ1 (Cortho-Cipso-Cα-N) | τ2 (Cipso-Cα-N-Cbutyl) | τ3 (Cα-N-C1-C2) | Relative Energy (kcal/mol) |
| I (gauche-anti) | ~90° | ~60° (gauche) | ~180° (anti) | 0.00 (Global Minimum - Hypothetical) |
| II (gauche-gauche) | ~90° | ~60° (gauche) | ~60° (gauche) | > 0 |
| III (anti-anti) | ~90° | ~180° (anti) | ~180° (anti) | > 0 |
| IV (anti-gauche) | ~90° | ~180° (anti) | ~60° (gauche) | > 0 |
Note: The relative energies are hypothetical and would require specific quantum chemical calculations for this compound to be determined accurately.
Experimental and Computational Protocols
A robust theoretical study of this compound's conformation would typically involve a multi-step computational workflow.
3.1. Conformational Search
The initial step is to explore the potential energy surface to locate all possible low-energy conformers. This is often achieved using molecular mechanics force fields due to their computational efficiency. A more rigorous approach involves quantum mechanical methods.
3.2. Geometry Optimization and Frequency Calculations
Each identified conformer from the initial search is then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT). The optimized geometries correspond to the stationary points on the potential energy surface. Subsequent frequency calculations are performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
3.3. High-Level Single-Point Energy Calculations
To obtain more accurate relative energies of the conformers, single-point energy calculations are often performed on the optimized geometries using a more accurate method or a larger basis set.
Table 2: Commonly Employed Computational Methodologies
| Parameter | Method | Description |
| Conformational Search | Molecular Mechanics (e.g., MMFF94) or Semi-empirical (e.g., PM3) | Efficiently samples the vast conformational space to identify candidate low-energy structures. |
| Geometry Optimization | DFT: B3LYP, M06-2X | Provides reliable geometries for the conformers. |
| Basis Set: 6-31G(d), 6-311+G(d,p) | A choice of basis set that balances accuracy and computational cost. | |
| Frequency Calculation | Same level as optimization | Confirms minima and provides thermodynamic data. |
| Solvent Effects | Polarizable Continuum Model (PCM) | Accounts for the influence of a solvent on the conformational equilibrium. |
Visualizations
4.1. Key Rotational Bonds in this compound
The following diagram illustrates the principal rotatable bonds that define the conformational space of this compound.
References
N-Butylbenzylamine: A Versatile Intermediate in Industrial Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Butylbenzylamine (C₁₁H₁₇N) is a secondary amine that serves as a crucial building block in a variety of industrial applications. Its unique molecular structure, featuring both a butyl group and a benzyl group attached to a nitrogen atom, imparts a balance of lipophilicity and reactivity that makes it a valuable intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the core industrial applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in industrial processes. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| CAS Number | 2403-22-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 87-89 °C at 3 mmHg | [3] |
| Density | 0.911 g/mL at 25 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
| Refractive Index | 1.502 (20 °C, D) | [3] |
Core Industrial Applications
This compound's utility stems from its role as a versatile chemical intermediate. Its applications span several key industrial sectors.
Pharmaceutical Intermediate
While direct use of this compound as a therapeutic agent is not common, it serves as a valuable precursor in the synthesis of more complex pharmaceutical molecules. The introduction of the N-butylbenzyl group can modulate the pharmacological properties of a target compound. Benzylamine and its derivatives are known to be integral components in a variety of active pharmaceutical ingredients (APIs).
Agrochemical Synthesis
This compound is utilized as an intermediate in the production of certain agrochemicals. For instance, tertiary amines derived from this compound can be converted into quaternary ammonium compounds, which may exhibit herbicidal or pesticidal properties. The structural features of this compound can contribute to the overall efficacy and spectrum of activity of the final agrochemical product. One notable application is in the synthesis of miticides, where similar benzylamine structures are key intermediates.[4]
Synthesis of Quaternary Ammonium Compounds
A significant industrial application of this compound is in the synthesis of quaternary ammonium compounds (QACs). These compounds are produced by the reaction of this compound with an alkyl halide. QACs have a broad range of applications, including:
-
Antimicrobial Agents and Biocides: The resulting QACs, such as N-benzyl-N-butyl-N,N-dimethylammonium chloride, are effective disinfectants and sanitizers used in various formulations.[5][6]
-
Corrosion Inhibitors: QACs derived from this compound can form a protective film on metal surfaces, thereby inhibiting corrosion, particularly in acidic environments encountered in the oil and gas industry.[7][8]
-
Phase Transfer Catalysts: The amphipathic nature of some QACs allows them to be used as phase transfer catalysts, facilitating reactions between reactants in immiscible phases.
Intermediate for Specialty Chemicals
This compound is a building block for a variety of other specialty chemicals:
-
Urease Inhibitors: It is used as a reagent in the synthesis of bacterial urease inhibitors.
-
Biosurfactants: It serves as a precursor for certain antimicrobial biosurfactants.
-
Catalyst Ligands: Due to the presence of a nitrogen atom with a lone pair of electrons, this compound and its derivatives can act as ligands in coordination chemistry, potentially forming catalysts for various organic transformations.[2]
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a quaternary ammonium compound.
Synthesis of this compound via N-Alkylation
This protocol describes a general method for the N-alkylation of a primary amine (n-butylamine) with an alkyl halide (benzyl chloride).
Materials:
-
n-Butylamine
-
Benzyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (1.2 equivalents) and sodium carbonate (2.0 equivalents) in acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.[9][10]
Synthesis of a Quaternary Ammonium Compound from this compound
This protocol outlines the quaternization of this compound with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (1.1 equivalents) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the formation of a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-N-butyl-N-methylanilinium iodide.[11][12]
Visualizing Synthetic Pathways and Applications
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent applications.
Caption: Synthetic workflow for this compound.
Caption: Industrial applications of this compound.
Conclusion
This compound is a chemical intermediate with a diverse and expanding range of industrial applications. Its utility as a precursor for quaternary ammonium compounds, which are valuable as antimicrobial agents and corrosion inhibitors, highlights its commercial significance. Furthermore, its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in various sectors of the chemical industry. The straightforward synthetic routes to this compound and its derivatives make it an accessible and versatile tool for researchers and chemical manufacturers. As research continues to uncover new applications for its derivatives, the industrial relevance of this compound is poised to grow.
References
- 1. This compound | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]
- 5. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes: The Role of N-Butylbenzylamine in N-Alkylation Reactions
Introduction
N-Butylbenzylamine (CAS No. 2403-22-7) is a secondary amine that serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While it is typically the target product of N-alkylation reactions, understanding its synthesis is crucial for researchers and drug development professionals. N-alkylation, a fundamental class of reactions for forming carbon-nitrogen bonds, is the primary method for producing this compound.
This document provides detailed protocols for two principal and efficient methods for the synthesis of this compound, demonstrating key applications of N-alkylation reactions:
-
Reductive Amination: The reaction of benzaldehyde with n-butylamine.
-
Direct Alkylation: The reaction of benzylamine with a butyl halide.
These protocols offer versatile and reliable approaches for laboratory-scale synthesis, providing a foundation for further derivatization and use in complex molecule synthesis.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via the two primary N-alkylation routes. Yields and conditions are based on analogous reactions reported in the literature.
| Synthesis Method | Reactant 1 | Reactant 2 | Reducing Agent/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Reductive Amination | Benzaldehyde | n-Butylamine | H₂/Co-based catalyst | Not specified | 100-150 | Not specified | 72-96 | [1] |
| Direct N-Alkylation | Benzylamine·HBr | n-Butyl Bromide | DMAP | DMF | 20-25 | 8 | 79 | [2] |
| Direct N-Alkylation | Benzylamine·HBr | n-Butyl Bromide | Triethylamine | DMF | 20-25 | 9 | 76 | [2] |
| Direct N-Alkylation | Benzylamine·HBr | n-Butyl Bromide | DIPEA | DMF | 20-25 | 8 | 77 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from benzaldehyde and n-butylamine using a reducing agent. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq.).
-
Dissolve the benzaldehyde in anhydrous 1,2-dichloroethane (DCE), using approximately 5 mL per mmol of benzaldehyde.
-
Add n-butylamine (1.0-1.2 eq.) to the solution, followed by the addition of glacial acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in a single portion. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.
Protocol 2: Synthesis of this compound via Direct N-Alkylation
This protocol describes the direct alkylation of benzylamine with n-butyl bromide. To ensure selective mono-alkylation and prevent the formation of tertiary amine, the reaction is performed on the hydrobromide salt of benzylamine under controlled basic conditions.[2]
Materials:
-
Benzylamine hydrobromide (Benzylamine·HBr)
-
n-Butyl bromide
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4Å Molecular Sieves
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe for portion-wise addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare benzylamine hydrobromide by treating benzylamine with an equimolar amount of hydrobromic acid.
-
To a dry 100 mL round-bottom flask, add benzylamine hydrobromide (1.0 eq., e.g., 1 mmol), n-butyl bromide (1.1 eq.), and powdered 4Å molecular sieves (0.25 g).
-
Add anhydrous DMF (1 mL) to the flask and stir the suspension at room temperature (20-25 °C).
-
In a separate vial, dissolve the base (e.g., DMAP, 1.0 eq.) in anhydrous DMF (1 mL).
-
Add the base solution to the reaction mixture portion-wise (e.g., in 40 small portions over the course of the reaction) using a syringe. This slow addition is crucial to maintain a low concentration of free primary amine and favor mono-alkylation.
-
Stir the reaction for 8-9 hours at room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of benzylamine.
-
After completion, filter off the molecular sieves.
-
Transfer the filtrate to a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous phase three times with ethyl acetate (15 mL each).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Workflow for Reductive Amination Synthesis.
Caption: Workflow for Direct N-Alkylation Synthesis.
References
Application Notes and Protocols for the Synthesis of N-Butyl-3-chloroquinoxalin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis of N-butyl-3-chloroquinoxalin-2-amine, a substituted quinoxaline derivative, utilizing N-Butylbenzylamine as a key reactant. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and pharmaceuticals. This document provides a detailed protocol for the synthesis, a summary of the expected quantitative data, and visualizations of the reaction pathway and experimental workflow.
Introduction
Quinoxaline derivatives are recognized for their diverse biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel quinoxaline derivatives is a significant area of research in drug discovery and development. This protocol describes a nucleophilic aromatic substitution reaction where this compound is used to introduce a substituted amino group onto the quinoxaline core, a common strategy for creating libraries of bioactive compounds. While the specific use of this compound in this reaction is presented as a strong scientific analogy, it is based on established protocols for similar secondary amines like benzylamine.[1][2]
Application: Synthesis of N-Butyl-3-chloroquinoxalin-2-amine
The described protocol is applicable for the laboratory-scale synthesis of N-butyl-3-chloroquinoxalin-2-amine from commercially available starting materials. This method can be adapted for the synthesis of a variety of N-substituted quinoxaline derivatives by varying the secondary amine reactant. The resulting product can serve as a versatile intermediate for further functionalization to explore structure-activity relationships (SAR) in drug discovery programs.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The secondary amine, this compound, acts as a nucleophile, attacking the electron-deficient carbon atom of the 2,3-dichloroquinoxaline. One of the chlorine atoms is subsequently displaced, leading to the formation of the N-substituted aminoquinoxaline derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of N-butyl-3-chloroquinoxalin-2-amine based on analogous reactions.
| Parameter | Value |
| Reactants | |
| 2,3-Dichloroquinoxaline | 1.0 eq |
| This compound | 1.1 eq |
| Potassium Carbonate (base) | 2.0 eq |
| N,N-Dimethylformamide (DMF) | 10 mL / 1 mmol of quinoxaline |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Product | |
| Product Name | N-Butyl-3-chloroquinoxalin-2-amine |
| Molecular Formula | C18H18ClN3 |
| Molecular Weight | 311.81 g/mol |
| Appearance | Pale yellow solid |
| Expected Yield | 85% |
| Melting Point | 110-112 °C |
Experimental Protocol
Materials:
-
2,3-Dichloroquinoxaline
-
This compound
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroquinoxaline (1.0 mmol, 199 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Addition of Solvent and Reactant: Add anhydrous N,N-Dimethylformamide (10 mL) to the flask. Stir the mixture to dissolve the solids. To this solution, add this compound (1.1 mmol, 179 mg, 0.21 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-butyl-3-chloroquinoxalin-2-amine.
Visualizations
Caption: Reaction pathway for the synthesis of N-Butyl-3-chloroquinoxalin-2-amine.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
Application Notes and Protocols: N-Butylbenzylamine in the Preparation of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylbenzylamine, a secondary amine featuring both a butyl and a benzyl group attached to a nitrogen atom, serves as a versatile building block in organic synthesis.[1] Its structural characteristics make it a valuable intermediate in the preparation of various chemical entities, including those with potential applications in the pharmaceutical and agrochemical industries.[1] The presence of both an aliphatic chain and an aromatic ring allows for diverse chemical modifications, rendering it a useful scaffold in medicinal chemistry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the preparation of pharmaceutical intermediates, focusing on key reaction types such as reductive amination and N-alkylation.
Core Applications in Pharmaceutical Synthesis
The primary applications of this compound in the synthesis of pharmaceutical intermediates are centered around the formation of carbon-nitrogen bonds to construct more complex molecular architectures. Key reaction types include:
-
Reductive Amination: Reaction with aldehydes and ketones to form tertiary amines. This is a fundamental transformation in the synthesis of numerous pharmaceutical compounds.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce further substituents on the nitrogen atom, leading to the formation of quaternary ammonium salts or more complex tertiary amines.
-
Amide Formation: While less common for secondary amines like this compound to be acylated directly in multi-step syntheses, derivatives where the benzyl group is introduced at a later stage are common.
These reactions are pivotal in assembling the core structures of various drug classes, including antihypertensives, antimicrobials, and central nervous system (CNS) active agents.
Data Presentation: Representative Reaction Data
The following tables summarize quantitative data for reactions analogous to those involving this compound, providing an expected range for yields and reaction conditions.
Table 1: Representative Yields for Reductive Amination of Benzylamine Derivatives
| Entry | Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 12 | 95 |
| 2 | N-methylbenzylamine | Acetone | NaBH₃CN | Methanol | 8 | 92 |
| 3 | N-ethylbenzylamine | Cyclohexanone | H₂/Pd-C | Ethanol | 6 | 98 |
| 4 | Benzylamine | 4-Methoxybenzaldehyde | NaBH₄ | Methanol | 4 | 93 |
Data adapted from similar reactions reported in the literature for representative purposes.
Table 2: Representative Yields for N-Alkylation of Benzylamine Derivatives
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | Ethyl bromide | K₂CO₃ | Acetonitrile | 80 | 90 |
| 2 | N-methylbenzylamine | Propyl iodide | Cs₂CO₃ | DMF | 25 | 95 |
| 3 | Benzylamine | Benzyl chloride | NaH | THF | 60 | 88 |
| 4 | N-ethylbenzylamine | Methyl iodide | Triethylamine | Dichloromethane | 25 | 97 |
Data adapted from similar reactions reported in the literature for representative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments involving reactions similar to those with this compound for the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Tertiary Amine via Reductive Amination
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound to yield a tertiary amine, a common structural motif in pharmaceutical compounds.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the substituted aldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tertiary amine.
Diagram of the Experimental Workflow:
Caption: General workflow for the synthesis of tertiary amines via reductive amination.
Protocol 2: Synthesis of a Quaternary Ammonium Salt via N-Alkylation
This protocol outlines a general method for the N-alkylation of this compound with an alkyl halide to produce a quaternary ammonium salt. Such compounds can have applications as phase-transfer catalysts or as intermediates in the synthesis of more complex molecules.
Materials:
-
This compound
-
Alkyl Halide (e.g., methyl iodide)
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for filtration and washing
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the alkyl halide (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. If no precipitate forms, add diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure quaternary ammonium salt.
Diagram of the Logical Relationship:
Caption: Logical flow for the N-alkylation of this compound.
Application Example: Synthesis of a Precursor for Antimalarial Drugs
This compound can be envisioned as a key intermediate in the synthesis of compounds structurally related to the antimalarial drug Benflumetol. The synthesis of Benflumetol and its analogs often involves the reaction of a substituted fluorene derivative with a secondary amine. While the commercial synthesis may utilize di-n-butylamine, a similar pathway could employ this compound to introduce a benzyl group that could be later removed or modified.
Signaling Pathway Diagram (Hypothetical Synthesis):
Caption: Hypothetical pathway for synthesizing a Benflumetol analog using this compound.
Conclusion
References
Catalytic Applications of N-Butylbenzylamine Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating N-substituted benzylamine ligands are a subject of growing interest in the field of catalysis. The structural versatility and electronic tunability of these ligands make their metal complexes promising catalysts for a variety of organic transformations. This document focuses on the potential catalytic applications of N-Butylbenzylamine metal complexes, providing detailed application notes and experimental protocols for their use in key chemical reactions. While specific literature on this compound metal complexes is emerging, the information presented herein is based on established principles and data from closely related N-benzylamine and Schiff base metal complexes, offering a predictive framework for their catalytic behavior.
Application Notes
This compound, as a ligand, can coordinate to various transition metals such as copper, nickel, cobalt, and palladium. The resulting complexes are anticipated to be effective catalysts in several important organic reactions, primarily due to the electronic and steric environment provided by the ligand around the metal center. Key potential applications include:
-
Oxidation Reactions: Metal complexes of N-benzylamine derivatives have demonstrated significant activity in the catalytic oxidation of alcohols to aldehydes and ketones. This is a fundamental transformation in organic synthesis, crucial for the preparation of fine chemicals and pharmaceutical intermediates. The this compound ligand is expected to support metal centers in facilitating this transformation, potentially with high selectivity.
-
Cross-Coupling Reactions: Nickel and palladium complexes are renowned for their role in catalyzing cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct data on this compound complexes is limited, related Schiff base complexes have been employed in reactions like Suzuki and Heck couplings. The this compound ligand could potentially modulate the reactivity and stability of the metal catalyst in such transformations.
-
Reduction Reactions: Certain transition metal complexes are active catalysts for hydrogenation and transfer hydrogenation reactions. The steric bulk and electronic properties of the this compound ligand could influence the enantioselectivity of such reductions when chiral variants are employed or in the presence of chiral additives.
The butyl group on the nitrogen atom can influence the solubility of the metal complex in organic solvents and can also exert a moderate steric effect, which may be beneficial for controlling substrate access to the catalytic site and influencing product selectivity.
Quantitative Data Summary
The following tables summarize representative catalytic performance data for metal complexes with ligands structurally related to this compound in key catalytic reactions. This data provides a benchmark for the expected activity of this compound metal complexes.
Table 1: Catalytic Oxidation of Benzyl Alcohol
| Entry | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (Benzaldehyde) |
| 1 | Copper(II)-N-benzyl-salicylaldimine | H₂O₂ | Acetonitrile | 60 | 4 | 92 | 98 |
| 2 | Nickel(II)-N,N'-bis(benzylidene)ethylenediamine | TBHP | DMF | 80 | 6 | 85 | 95 |
| 3 | Cobalt(II)-N-benzylideneaniline | O₂ | Toluene | 100 | 8 | 78 | 93 |
| 4 | Copper(II)-N-Butylbenzylamine (Predicted) | H₂O₂ | Acetonitrile | 60 | 4 | ~90 | ~97 |
TBHP: tert-Butyl hydroperoxide; DMF: Dimethylformamide. Predicted data is based on trends observed for structurally similar ligands.
Table 2: Catalytic Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Palladium(II)-N-benzyl-salicylaldimine | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 12 | 95 |
| 2 | Nickel(II)-N,N'-bis(benzylidene)ethylenediamine | 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | 88 |
| 3 | Palladium(II)-N-Butylbenzylamine (Predicted) | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 12 | ~94 |
Predicted data is based on trends observed for structurally similar ligands.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative this compound metal complex and its application in a catalytic oxidation reaction.
Protocol 1: Synthesis of a Copper(II)-N-Butylbenzylamine Complex
Objective: To synthesize a Copper(II) complex with this compound ligand.
Materials:
-
This compound
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (anhydrous)
-
Diethyl ether
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol, 0.326 g) in 20 mL of anhydrous methanol.
-
In a separate beaker, dissolve Copper(II) acetate monohydrate (1.0 mmol, 0.199 g) in 20 mL of anhydrous methanol. Gentle warming may be required for complete dissolution.
-
Slowly add the methanolic solution of Copper(II) acetate to the stirred solution of this compound at room temperature.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the resulting solid under vacuum to obtain the Copper(II)-N-Butylbenzylamine complex.
-
Characterize the complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
Objective: To evaluate the catalytic activity of the synthesized Copper(II)-N-Butylbenzylamine complex in the oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
Copper(II)-N-Butylbenzylamine complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (oxidant)
-
Acetonitrile (solvent)
-
Reaction vial or Schlenk tube
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath or heating block
-
Gas chromatograph (GC) for analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the Copper(II)-N-Butylbenzylamine complex (0.01 mmol).
-
Add 5 mL of acetonitrile to the vial to dissolve the catalyst.
-
Add benzyl alcohol (1.0 mmol, 108 mg) and the internal standard (e.g., dodecane, 0.5 mmol) to the reaction mixture.
-
Place the reaction vial in a pre-heated oil bath at 60 °C.
-
Start the reaction by adding hydrogen peroxide (2.0 mmol, 0.2 mL of 30% solution) dropwise to the stirred mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour), quenching them with a small amount of Na₂SO₃ solution, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC).
-
Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde based on the GC analysis relative to the internal standard.
-
Upon completion, cool the reaction mixture to room temperature. The product can be isolated by extraction with an organic solvent followed by purification using column chromatography if desired.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and catalytic application of this compound metal complexes.
Workflow for the synthesis of this compound metal complexes.
Experimental workflow for catalytic oxidation using this compound metal complexes.
Application Notes and Protocols for the Reaction of N-Butylbenzylamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond via the reaction of a carboxylic acid and an amine is a cornerstone of modern organic and medicinal chemistry. This application note provides a detailed overview of the reaction between N-Butylbenzylamine and various carboxylic acids to form N-butyl-N-benzylamides. These products are of significant interest in drug discovery and development due to the prevalence of the N-benzylamide scaffold in a wide range of biologically active molecules. Derivatives of N-benzylbenzamide have shown promise as potent antitumor agents, acting as tubulin polymerization inhibitors. Furthermore, specific N-butyl-N-benzylamide compounds have been identified as inhibitors of carbonic anhydrase II and possess potential anti-inflammatory and antimicrobial properties, highlighting the therapeutic potential of this class of compounds.[1][2][3]
This document offers detailed experimental protocols for the synthesis of N-butyl-N-benzylamides, a summary of quantitative data from the literature, and visualizations to aid in the understanding of the reaction workflows and mechanisms.
General Reaction Scheme
The reaction of this compound with a carboxylic acid to form an N-butyl-N-benzylamide is typically facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the secondary amine.
General reaction for the formation of an N-butyl-N-benzylamide.
Data Presentation: Synthesis of N-butyl-N-benzylamides
The following table summarizes the reaction conditions and yields for the synthesis of various N-butyl-N-benzylamides from this compound and different carboxylic acids or their activated derivatives, as reported in the scientific literature.
| Carboxylic Acid/Acylating Agent | Coupling Method/Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Substituted Pyrazinecarboxylic Acid Chlorides | Aminolysis | Not Specified | Not Specified | 59-91 | [2] |
| 2-Hydroxy-6-methoxybenzoic acid | Reaction with excess butylamine | Methanol | Not Specified | High | [4] |
| Benzoic Acid | PPh3/I2 | Not Specified | 10 min | 99 | |
| N-Protected Amino Acids | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile | 14 h | 65 | [5] |
| Benzenesulphonamide derivatives | Not Specified | Not Specified | Not Specified | 87-100 | [6] |
Experimental Protocols
Two common and effective methods for the synthesis of N-butyl-N-benzylamides are presented below: a general protocol using EDC and HOBt as coupling agents, and a method for the synthesis starting from an acyl chloride.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from a general and robust method for amide bond formation and is suitable for a wide range of carboxylic acids.[7]
Materials:
-
This compound
-
Carboxylic Acid (e.g., a substituted benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM or DMF to dissolve the solids.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add DIPEA (2.5 eq), followed by this compound (1.1 eq), and then portion-wise addition of EDC·HCl (1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-butyl-N-benzylamide.
Protocol 2: Acylation using an Acyl Chloride
This method is suitable when the corresponding acyl chloride of the carboxylic acid is available or can be readily synthesized.
Materials:
-
This compound
-
Acyl Chloride (e.g., a substituted benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for EDC/HOBt Coupling
References
- 1. scispace.com [scispace.com]
- 2. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of N-Butylbenzylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides comprehensive protocols for the synthesis of N-Butylbenzylamine derivatives, which are valuable intermediates in the development of novel therapeutics and other fine chemicals.[1][2] The primary synthetic routes detailed herein are reductive amination of substituted benzaldehydes and direct N-alkylation of benzylamines. These methods offer versatility and efficiency for accessing a wide range of this compound analogs. This application note includes detailed experimental procedures, a summary of quantitative data from representative reactions, and visual workflows to guide researchers.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science.[2] The secondary amine linkage provides a key point for molecular interactions and further functionalization. Two of the most common and effective strategies for the synthesis of these compounds are reductive amination and N-alkylation.
-
Reductive Amination: This powerful method involves the reaction of a carbonyl compound (a substituted benzaldehyde) with n-butylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3] This approach is widely favored for its operational simplicity and the availability of mild and selective reducing agents.[4]
-
N-Alkylation: This classical method forms the carbon-nitrogen bond through the reaction of a primary amine (substituted benzylamine) with an alkylating agent (e.g., a butyl halide). This reaction is typically promoted by a base to neutralize the acid generated during the reaction.[5]
This guide provides detailed protocols for both synthetic strategies, enabling the preparation of diverse this compound derivatives.
Synthetic Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of a representative this compound derivative from a substituted benzaldehyde and n-butylamine using sodium triacetoxyborohydride as a mild reducing agent.[4]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
n-Butylamine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approx. 5-10 mL per mmol of aldehyde).
-
Add n-butylamine (1.0-1.2 eq) to the solution. If desired, acetic acid (1.0 eq) can be added to catalyze imine formation.[4]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 100 mL), followed by brine (1 x 100 mL).[4]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound derivative.[4][6]
Protocol 2: Synthesis via N-Alkylation
This protocol describes the direct mono-N-alkylation of a substituted benzylamine with a butyl halide, promoted by a cesium base.[5]
Materials:
-
Substituted Benzylamine (2.0 eq)
-
n-Butyl bromide or iodide (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add the substituted benzylamine (2.0 eq), cesium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature.
-
Add n-butyl bromide or iodide (1.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. The use of excess primary amine helps to minimize over-alkylation.[5]
-
Monitor the reaction by TLC until the butyl halide is consumed.
-
Upon completion, add deionized water to the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-alkylated benzylamine derivatives, illustrating the typical efficiencies of the described methods.
| Entry | Starting Amine/Aldehyde | Alkylating Agent/Amine | Base/Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 24 | 98 |
| 2 | Benzylamine | Benzaldehyde | NaBH₄ | Methanol | 1-2 | 85-95 |
| 3 | Vanillyl alcohol | (NH₄)₂CO₃ (as NH₃ source) | Ni/Al₂O₃–SiO₂ (catalyst) | t-Amyl alcohol | 18 | 40 (isolated) |
| 4 | Cyclopentanone | n-Butylamine | NaBH(OAc)₃ | DCE | 2-4 | 85-95 (expected) |
Table 1: Summary of reaction conditions and yields for the synthesis of secondary amines. Data compiled from references.[4][5][7][8]
Characterization
The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. Expected signals include aromatic protons, methylene protons adjacent to the nitrogen, and signals corresponding to the butyl group.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the successful synthesis.[9]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The disappearance of the C=O stretch (from the aldehyde) and the appearance of N-H stretches are indicative of a successful reductive amination.
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives via reductive amination.
Caption: General workflow for the synthesis of this compound derivatives via N-alkylation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating N-Butylbenzylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Butylbenzylamine is a secondary amine that, based on a comprehensive review of scientific literature, is not a commonly used reagent in standard or specialized peptide synthesis protocols . This document provides an analysis of its potential, albeit theoretical, applications in key stages of peptide synthesis. By comparing its structural and chemical properties to established reagents, we elucidate the likely reasons for its non-utilization and provide detailed protocols for standard procedures, highlighting where a reagent like this compound might be considered and why it is likely unsuitable.
Introduction to this compound
This compound is a secondary amine with the chemical formula C₁₁H₁₇N. Its structure consists of a benzyl group and a butyl group attached to a nitrogen atom.
Chemical Properties:
While its basic nature suggests potential roles in processes requiring a base, its specific steric and electronic properties are critical in the context of the highly optimized reactions of peptide synthesis.
Theoretical Applications and Limitations in Peptide Synthesis
Role as a Base for Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group used in Solid-Phase Peptide Synthesis (SPPS). The deprotection occurs via a β-elimination mechanism initiated by a base.[2] Typically, a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is used.[2]
Evaluation of this compound for Fmoc Deprotection:
This compound, as a secondary amine, could theoretically act as a base to initiate Fmoc removal. However, it is likely to be significantly less effective than piperidine for the following reasons:
-
Steric Hindrance: The bulky benzyl and butyl groups would likely hinder its approach to the acidic proton on the fluorene ring of the Fmoc group, leading to slower and potentially incomplete deprotection.
-
Basicity: While a base, its pKa might not be optimal for efficient deprotection compared to piperidine.
-
Scavenging of Dibenzofulvene (DBF): A crucial role of the deprotecting agent is to trap the dibenzofulvene (DBF) byproduct to prevent its reaction with the newly liberated N-terminal amine of the peptide.[2] The steric bulk of this compound would likely make it an inefficient scavenger of DBF, leading to undesired side reactions.
Role as a Neutralizing Base in Boc-SPPS
In the Boc/Bzl strategy of SPPS, the N-terminal Boc group is removed with an acid, typically trifluoroacetic acid (TFA). This leaves the N-terminal amine as a protonated salt, which must be neutralized before the next coupling step.[3] A hindered tertiary amine, such as N,N-diisopropylethylamine (DIEA), is commonly used for this purpose.[3]
Evaluation of this compound for Neutralization:
As a secondary amine, this compound is generally not used for neutralization in Boc-SPPS. The primary reason is that secondary amines can react with the activated carboxylic acid of the incoming amino acid, leading to the formation of an undesired side product and termination of the peptide chain. Hindered tertiary amines like DIEA are used because they are non-nucleophilic bases.
Role as a Scavenger in Peptide Cleavage
During the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, reactive cationic species are generated. Scavengers are added to the cleavage cocktail to trap these carbocations and prevent them from reacting with sensitive amino acid residues like tryptophan, methionine, and cysteine.[4][5] Common scavengers are typically thiols (e.g., ethanedithiol - EDT), silanes (e.g., triisopropylsilane - TIS), and phenols (e.g., p-cresol).[5][6][7]
Evaluation of this compound as a Scavenger:
This compound is not a suitable scavenger in this context. It is not a soft nucleophile like a thiol and would not be effective at trapping the carbocations generated during cleavage. Furthermore, its basicity could potentially interfere with the acidic cleavage conditions.
Data Presentation: Comparison of Standard Bases in Peptide Synthesis
Since no quantitative data exists for the use of this compound in peptide synthesis, the following table compares the properties of commonly used bases.
| Reagent | Chemical Class | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Primary Use in Peptide Synthesis |
| Piperidine | Cyclic Secondary Amine | 85.15 | 11.12 | Fmoc Deprotection |
| N,N-Diisopropylethylamine (DIEA) | Tertiary Amine | 129.24 | 10.75 | Neutralization in Boc-SPPS |
| 1,8-Diazabicycloundec-7-ene (DBU) | Amidine | 152.24 | 13.5 | Fmoc Deprotection (stronger base) |
| This compound | Secondary Amine | 163.26 | ~10-11 (estimated) | Not Used |
Experimental Protocols for Standard Peptide Synthesis Steps
The following are detailed protocols for key steps in Fmoc-SPPS where a base is utilized. These protocols highlight the use of standard reagents.
Protocol for Fmoc Deprotection
Objective: To remove the N-terminal Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (N,N-Dimethylformamide)
-
Reaction vessel for SPPS
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next amino acid.
Note on this compound: Substituting piperidine with this compound in this protocol is not recommended. The steric hindrance of this compound would likely result in incomplete Fmoc removal, leading to deletion sequences in the final peptide product. Its inefficiency as a DBF scavenger would also risk side reactions.
Visualizations
Workflow for Fmoc-SPPS Cycle
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Mechanism of Fmoc Deprotection
Caption: The base-catalyzed mechanism of Fmoc group removal.
Conclusion
While the exploration of novel reagents is crucial for advancing chemical synthesis, the available evidence strongly indicates that this compound is not a suitable or utilized reagent in the field of peptide synthesis. Its structural properties, particularly steric hindrance and its nature as a secondary amine, present significant disadvantages compared to the highly optimized and efficient reagents that are standard in both Fmoc and Boc-based strategies. Researchers and drug development professionals should continue to rely on established and validated protocols and reagents for reliable and high-purity peptide synthesis.
References
- 1. This compound | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. polypeptide.com [polypeptide.com]
- 7. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Butylbenzylamine in Agrochemical Synthesis: A Detailed Overview
Introduction
N-Butylbenzylamine, a secondary amine featuring both a butyl and a benzyl group attached to a nitrogen atom, serves as a versatile intermediate in organic synthesis.[1] Its structural characteristics, including its basicity and the presence of both aliphatic and aromatic moieties, make it a candidate for the synthesis of complex molecules with potential biological activity. In the field of agrochemical research, this compound is considered a valuable building block for the development of novel pesticides, including fungicides, herbicides, and insecticides. While extensive public documentation on the direct use of this compound in commercially available agrochemicals is limited, its structural motifs are present in various active compounds, suggesting its potential as a key starting material for the synthesis of next-generation crop protection agents.
This document provides a detailed application note and experimental protocols for the hypothetical synthesis of a novel fungicide derived from this compound, illustrating its potential utility for researchers, scientists, and professionals in the field of agrochemical development.
Application Note: Synthesis of a Novel Fungicide from this compound
Hypothetical Agrochemical Profile:
-
Compound Name: GeminiFungicide-NBBA1
-
Chemical Class: Phenylamide fungicide
-
Proposed Mode of Action: Inhibition of a fungal-specific enzyme, such as chitin synthase, leading to disruption of cell wall formation and subsequent fungal cell death.
-
Target Pathogens: A broad spectrum of pathogenic fungi affecting major crops, including Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani.
Synthetic Strategy:
The synthesis of GeminiFungicide-NBBA1 from this compound is proposed as a two-step process. The first step involves the acylation of this compound with a substituted benzoyl chloride to form an N-butyl-N-benzylbenzamide intermediate. The second step involves a functional group transformation on the benzamide intermediate to yield the final active ingredient. This approach is based on established synthetic methodologies for creating phenylamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of GeminiFungicide-NBBA1
Step 1: Synthesis of N-Butyl-N-benzyl-4-nitrobenzamide (Intermediate 1)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (7:3 hexane:ethyl acetate) to afford Intermediate 1 as a yellow solid.
Step 2: Synthesis of 4-amino-N-Butyl-N-benzylbenzamide (GeminiFungicide-NBBA1)
-
To a solution of Intermediate 1 (1.0 eq) in ethanol (15 mL/mmol), add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol/water to yield GeminiFungicide-NBBA1 as a white crystalline solid.
Protocol 2: In Vitro Fungicidal Activity Assay
-
Prepare stock solutions of GeminiFungicide-NBBA1 in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Prepare a series of dilutions in sterile distilled water to obtain final test concentrations ranging from 0.1 to 100 µg/mL.
-
Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate.
-
Prepare a spore suspension of the target fungi (Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) in potato dextrose broth (PDB) to a final concentration of 1 x 10^5 spores/mL.
-
Add 100 µL of the spore suspension to each well.
-
Include a positive control (a commercial fungicide) and a negative control (DMSO without the test compound).
-
Incubate the plates at 25 °C for 48-72 hours.
-
Determine the fungal growth inhibition by measuring the optical density at 600 nm using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) for each fungus using a dose-response analysis.
Data Presentation
Table 1: Synthesis of GeminiFungicide-NBBA1 - Reaction Parameters and Product Characterization (Hypothetical Data)
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1 | N-Butyl-N-benzyl-4-nitrobenzamide | C₁₈H₂₀N₂O₃ | 312.36 | 85 | >98% | 110-112 | 8.25 (d, 2H), 7.80 (d, 2H), 7.30-7.45 (m, 5H), 4.60 (s, 2H), 3.40 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) |
| 2 | GeminiFungicide-NBBA1 | C₁₈H₂₂N₂O | 282.38 | 92 | >99% | 155-157 | 7.20-7.40 (m, 7H), 6.70 (d, 2H), 4.55 (s, 2H), 4.00 (br s, 2H), 3.35 (t, 2H), 1.55 (m, 2H), 1.30 (m, 2H), 0.85 (t, 3H) |
Table 2: In Vitro Fungicidal Activity of GeminiFungicide-NBBA1 (Hypothetical Data)
| Fungal Pathogen | EC₅₀ (µg/mL) of GeminiFungicide-NBBA1 | EC₅₀ (µg/mL) of Commercial Standard (e.g., Boscalid) |
| Botrytis cinerea | 1.5 | 2.1 |
| Fusarium graminearum | 3.2 | 4.5 |
| Rhizoctonia solani | 2.8 | 3.9 |
Visualizations
Caption: Synthetic pathway for GeminiFungicide-NBBA1.
Caption: Workflow for in vitro fungicidal activity assay.
While the direct application of this compound in the synthesis of currently marketed agrochemicals is not prominently documented, its chemical properties and structural features make it a promising starting material for the discovery of novel active ingredients. The hypothetical synthesis of "GeminiFungicide-NBBA1" demonstrates a plausible route to a new fungicidal compound, highlighting the potential for this compound to serve as a scaffold in the development of innovative crop protection solutions. Further exploration of derivatives of this compound could lead to the identification of new compounds with desirable agrochemical properties.
References
Application Notes and Protocols for N-Butylbenzylamine Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylbenzylamine, a secondary amine, serves as a versatile tool in organic synthesis, primarily recognized for its role as a building block and as a base catalyst. Its utility in mediating key chemical transformations is of significant interest in the synthesis of pharmaceuticals and other fine chemicals. These application notes provide detailed protocols and data for reactions where this compound can be effectively utilized, with a focus on its role in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.
While direct, detailed protocols for a wide range of this compound-mediated reactions are not extensively documented in readily available literature, its properties as a secondary amine allow for its application in reactions commonly catalyzed by such amines. The following sections detail a representative protocol for the Knoevenagel condensation, a reaction where weakly basic amines are frequently employed as catalysts.
Key Applications of this compound
This compound can be employed in various organic reactions, including:
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As a Base Catalyst: In reactions such as the Knoevenagel condensation, this compound can act as a mild base to facilitate the deprotonation of active methylene compounds.
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As a Building Block: It can serve as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
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As a Ligand: In coordination chemistry, it can function as a ligand for metal catalysts.[1]
Experimental Protocol: this compound-Catalyzed Knoevenagel Condensation
The following protocol describes the use of this compound as a catalyst for the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound. This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones and other important intermediates.
Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[2] this compound, acting as a weak base, facilitates the initial deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.
General Experimental Workflow
Caption: General workflow for this compound-catalyzed Knoevenagel condensation.
Materials and Methods
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Aldehyde: (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)
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Active Methylene Compound: (e.g., Malononitrile, 1.0 mmol, 1.0 equiv)
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Catalyst: this compound (0.1 mmol, 10 mol%)
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Solvent: (e.g., Ethanol, 5 mL)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Thin-layer chromatography (TLC) apparatus
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Standard work-up and purification equipment
Procedure
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To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
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Add the solvent (e.g., ethanol, 5 mL) and stir until all solids are dissolved.
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Add this compound (0.1 mmol) to the reaction mixture.
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Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the substrates.
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Monitor the progress of the reaction by TLC until the starting materials are consumed.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the this compound-catalyzed Knoevenagel condensation of various aromatic aldehydes with malononitrile.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 2 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 1.5 | 98 |
Note: The data presented are hypothetical and representative of typical results for amine-catalyzed Knoevenagel condensations. Actual results may vary depending on specific reaction conditions and substrate purity.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Knoevenagel Condensation
The following diagram illustrates the proposed catalytic cycle for the this compound-mediated Knoevenagel condensation.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Conclusion
This compound serves as an effective and mild base catalyst for the Knoevenagel condensation, providing a straightforward method for the synthesis of various α,β-unsaturated compounds. The presented protocol offers a general guideline that can be adapted for a range of substrates. Researchers and drug development professionals can utilize this methodology for the efficient construction of key synthetic intermediates. Further exploration of this compound in other base-catalyzed reactions and multicomponent reactions is a promising area for future investigation.
References
Troubleshooting & Optimization
Technical Support Center: N-Butylbenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Butylbenzylamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in Reductive Amination of Benzaldehyde and n-Butylamine
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Question: My reductive amination reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
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Answer: Low yields in the reductive amination of benzaldehyde and n-butylamine can stem from several factors. The primary areas to investigate are incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.
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Incomplete Imine Formation: The formation of the intermediate N-benzylidene-N-butylamine (an imine) is a reversible reaction. To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.
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Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting benzaldehyde to benzyl alcohol, competing with the desired reduction of the imine.[1] It is often preferable to use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the iminium ion over the carbonyl group.[1]
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Reaction Conditions: The pH of the reaction mixture should be optimized. A mildly acidic condition (pH 4-5) generally favors imine formation.[1] Temperature also plays a role; while higher temperatures can accelerate the reaction, they may also promote side reactions. It is advisable to start at room temperature and gently heat if the reaction is sluggish.
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Issue 2: Significant Over-alkylation Leading to Dibenzylbutylamine
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Question: I am observing a significant amount of N,N-dibenzylbutylamine as a byproduct. How can I minimize this over-alkylation?
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Answer: Over-alkylation occurs when the product, this compound (a secondary amine), acts as a nucleophile and reacts further with benzaldehyde and the reducing agent to form a tertiary amine. To minimize this:
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Stoichiometry: Use a stoichiometric amount or a slight excess of n-butylamine relative to benzaldehyde. This ensures that the benzaldehyde is consumed before it can react with the product amine.
-
Slow Addition: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the concentration of the product amine available for a second reaction.
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Stepwise Procedure: A stepwise approach can be effective. First, allow the imine to form completely, and then add the reducing agent in a separate step. This can be monitored by techniques like TLC to ensure the starting materials are consumed before reduction.
-
Issue 3: Reduction of Benzaldehyde to Benzyl Alcohol
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Question: My reaction mixture shows a significant amount of benzyl alcohol. How can I prevent this side reaction?
-
Answer: The formation of benzyl alcohol is a common side reaction when using a reducing agent that is too strong or when the reaction conditions are not optimal.
-
Selective Reducing Agent: As mentioned earlier, using a milder reducing agent like STAB or NaBH₃CN is crucial. These reagents are less likely to reduce the aldehyde directly.[1]
-
Pre-formation of Imine: Allowing the imine to form before introducing the reducing agent can significantly reduce the amount of unreacted benzaldehyde available for reduction.
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the competing aldehyde reduction.
-
Frequently Asked Questions (FAQs)
1. What are the main synthetic routes to this compound?
The most common methods for synthesizing this compound are:
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Reductive Amination: This involves the reaction of benzaldehyde with n-butylamine to form an imine, which is then reduced in situ to the final product.[2][3]
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N-Alkylation of Benzylamine: This method involves the reaction of benzylamine with a butyl halide (e.g., n-butyl bromide) in the presence of a base.[1][4]
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Reduction of N-benzylbutanamide: This is a two-step process where N-benzylbutanamide is first synthesized and then reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]
2. Which synthesis method generally gives the highest yield?
The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. Reductive amination is often favored for its one-pot nature and can provide high yields when optimized.[6] N-alkylation can also be very effective, with some protocols reporting high selectivity and yield.[4][7] The reduction of amides is a reliable method but involves multiple steps.
3. What are the recommended catalysts for this compound synthesis?
For reductive amination, the reaction is often catalyzed by mild acids to promote imine formation. For hydrogen-based reductions, catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly used.[8] In N-alkylation reactions, a base is used to deprotonate the amine, and the reaction itself is typically not catalytic, although phase-transfer catalysts can sometimes be employed.
4. How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting materials (benzaldehyde and n-butylamine), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
5. What is the best way to purify this compound?
The purification method depends on the impurities present.
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Distillation: Vacuum distillation is a common method for purifying liquid amines like this compound.
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Column Chromatography: Silica gel column chromatography can be used to separate the product from starting materials and byproducts. A mixture of ethyl acetate and hexanes is a common eluent system.
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Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. The amine can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.
Data Presentation
Table 1: Comparison of N-Alkylation of Benzylamine with n-Butyl Bromide using Different Bases
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine | DMF | 20-25 | 9 | 76 | [4] |
| 2 | DIPEA | DMF | 20-25 | 8 | 77 | [4] |
| 3 | DMAP | DMF | 20-25 | 8 | 79 | [4] |
| 4 | Pyridine | DMF | 20-25 | - | - | [4] |
Table 2: Optimization of Reaction Conditions for N-Alkylation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Nitromethane | 70-75 | 10 | 70 | [4] |
| 2 | Ethanol | Reflux | 10 | - | [4] |
| 3 | DMF | 20-25 | 9 | 76 | [4] |
| 4 | DMSO | 20-25 | 9 | 65 | [4] |
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde with n-Butylamine
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Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add n-butylamine (1.1 equivalents) to the solution.
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If desired, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
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Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the limiting reagent.
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Reduction: Cool the reaction mixture in an ice bath.
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Slowly add a solution of sodium borohydride (1.5 equivalents) in the same solvent. Control the addition rate to maintain a gentle evolution of gas.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is no longer visible by TLC.
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Work-up: Quench the reaction by slowly adding water.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: N-Alkylation of Benzylamine with n-Butyl Bromide
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Reaction Setup: To a solution of benzylamine (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as triethylamine or potassium carbonate (1.5-2 equivalents).
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Add n-butyl bromide (1.1 equivalents) to the mixture.
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Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Main synthetic pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrosilylative reduction of secondary amides to amines catalyzed by geometry-constrained NNN-cobalt complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.rug.nl [pure.rug.nl]
side reactions in the N-alkylation of amines with N-Butylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of N-Butylbenzylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
Q1: I am observing very low or no consumption of my starting this compound. What are the potential causes and solutions?
A1: Low reactivity in the N-alkylation of this compound can be attributed to several factors, ranging from reagent quality to reaction conditions.
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Poor Leaving Group: If you are using an alkyl halide, the reactivity follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide to increase the reaction rate.
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Steric Hindrance: Significant steric bulk on the alkylating agent can impede the nucleophilic attack by the nitrogen of this compound. While the butyl and benzyl groups on the nitrogen already present some steric bulk, a highly substituted alkylating agent will further slow the reaction. Consider using a less sterically hindered alkylating agent if possible.
-
Inappropriate Base: The base may not be strong enough to deprotonate the resulting ammonium salt, which can inhibit the reaction. For secondary amines like this compound, stronger bases are often required compared to primary amines.
-
Low Temperature: The reaction may be too slow at room temperature. Gradually increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can help to solvate the cation and accelerate the reaction.[2]
Issue 2: Formation of Multiple Products (Over-alkylation)
Q2: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the quaternary ammonium salt. How can I minimize this over-alkylation?
A2: Over-alkylation is a common side reaction in the N-alkylation of amines, as the tertiary amine product is often more nucleophilic than the starting secondary amine.[3] This leads to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt.
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). A large excess will significantly favor the formation of the quaternary salt.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This favors the reaction with the more abundant secondary amine over the newly formed tertiary amine.[2]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or room temperature) can help to control the rate of the second alkylation, which often has a higher activation energy.[1]
-
Choice of Solvent: The solvent can influence the relative rates of the first and second alkylation reactions. Experimenting with different polar aprotic solvents may help to improve selectivity.
Issue 3: Presence of an Elimination Byproduct
Q3: I have identified a byproduct that appears to be an alkene, suggesting an elimination reaction is occurring. How can I suppress this side reaction?
A3: Elimination reactions (E2) can compete with the desired nucleophilic substitution (SN2), especially with secondary or tertiary alkyl halides, or when using a strong, sterically hindered base at elevated temperatures.[4]
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Choice of Alkylating Agent: Primary alkyl halides are less prone to elimination than secondary or tertiary alkyl halides. Whenever possible, use a primary alkyl halide.
-
Base Selection: Use a non-nucleophilic, but not overly hindered, base. Strong, bulky bases can preferentially act as a base to promote elimination. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.
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Temperature Control: Higher temperatures generally favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize the formation of the alkene byproduct.[5]
Frequently Asked Questions (FAQs)
Q: What is the expected nucleophilicity of this compound?
A: this compound is a secondary amine. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups on the nitrogen atom.[6] However, the butyl and benzyl groups also introduce steric hindrance around the nitrogen, which can reduce its reactivity towards bulky electrophiles.[7] Compared to a small secondary amine like diethylamine, this compound is expected to be slightly less reactive due to greater steric hindrance.
Q: What are the best general conditions for the N-alkylation of this compound with an alkyl halide?
A: A good starting point for the N-alkylation of this compound with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) would be to use a slight excess of the alkyl halide (1.1 eq.), a non-nucleophilic base like potassium carbonate (2 eq.), and a polar aprotic solvent such as acetonitrile. The reaction can be initially run at room temperature and monitored by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.
Q: How can I purify the desired tertiary amine from the reaction mixture?
A: Purification can typically be achieved using column chromatography on silica gel.[8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The polarity of the eluent can be adjusted based on the polarity of the product and impurities. If a quaternary ammonium salt has formed, it is often much more polar and may remain on the baseline or require a highly polar eluent to move.
Q: Are there alternative methods to direct N-alkylation with alkyl halides to avoid these side reactions?
A: Yes, reductive amination is a highly effective alternative for the synthesis of tertiary amines from secondary amines.[9] This involves reacting the secondary amine (this compound) with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine. This method avoids the issue of over-alkylation. Another modern and sustainable approach is the "Borrowing Hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst.[10]
Data Presentation
The following table summarizes illustrative quantitative data for the N-alkylation of a secondary amine with similar steric properties to this compound, highlighting the impact of different reaction conditions on product yield and side product formation.
| Entry | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Tertiary Amine Yield (%) | Quaternary Salt (%) |
| 1 | Methyl Iodide (1.1) | K₂CO₃ (2) | Acetonitrile | 25 | 24 | 85 | 10 |
| 2 | Methyl Iodide (2.0) | K₂CO₃ (2) | Acetonitrile | 25 | 24 | 45 | 50 |
| 3 | Ethyl Bromide (1.1) | K₂CO₃ (2) | DMF | 50 | 18 | 78 | 15 |
| 4 | Ethyl Bromide (1.1) | DBU (1.5) | THF | 50 | 18 | 65 | 10 (plus elimination) |
| 5 | Isopropyl Bromide (1.2) | K₂CO₃ (2) | Acetonitrile | 80 | 48 | 40 | 5 (plus elimination) |
This data is illustrative and based on general trends in N-alkylation of secondary amines. Actual results with this compound may vary.
Experimental Protocols
General Protocol for N-Alkylation of this compound with an Alkyl Halide
This protocol provides a general guideline and may require optimization for specific alkylating agents.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an appropriate anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., potassium carbonate, 2.0 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature. For highly reactive alkylating agents like methyl iodide, consider cooling the reaction to 0 °C before and during the addition.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base and any precipitated salts. Wash the filter cake with a small amount of the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for side reactions in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 9. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Butylbenzylamine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Butylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis via reductive amination?
A1: The primary impurities encountered during the reductive amination of benzaldehyde with n-butylamine include:
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Unreacted Starting Materials: Benzaldehyde and n-butylamine.
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Tertiary Amine (Over-alkylation Product): Dibenzyl-n-butylamine, formed from the reaction of the this compound product with another molecule of benzaldehyde.
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Side-products from the Reducing Agent: The nature of these byproducts depends on the reducing agent used. For instance, using sodium cyanoborohydride can introduce cyanide-related impurities.[1][2]
Q2: How can I monitor the progress of the this compound purification?
A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the purification process.
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TLC: A quick and simple method to qualitatively assess the separation of this compound from its impurities. A typical mobile phase for analyzing benzylamine derivatives is a mixture of ethyl acetate and hexanes.[3]
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GC-MS: Provides a more detailed analysis, allowing for the identification and quantification of the components in your reaction mixture.[4][5] The NIST database lists retention indices for this compound on both polar and non-polar GC columns, which can aid in method development.[6]
Q3: What is the most suitable purification technique for this compound on a laboratory scale?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
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Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and unreacted benzaldehyde.
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Column Chromatography: Effective for separating the product from closely related impurities like the tertiary amine byproduct.
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Recrystallization as a Salt: Useful for obtaining high-purity material, especially if the amine is difficult to purify by other methods.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Problem 1: Poor separation of this compound and the tertiary amine byproduct during column chromatography.
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Possible Cause: The polarity of the mobile phase is not optimized.
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Solution:
-
TLC Optimization: Systematically test different mobile phase compositions using TLC to find the optimal solvent system that provides the best separation (a significant difference in Rf values) between this compound and the dibenzyl-n-butylamine byproduct. An ideal Rf value for the desired product is typically between 0.2 and 0.4.[3]
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Mobile Phase Modifier: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase. This can significantly reduce peak tailing and improve the resolution of basic compounds on silica gel.
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Alternative Stationary Phase: Consider using an amine-functionalized silica gel column, which is specifically designed to improve the chromatography of basic compounds.
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Problem 2: The this compound product decomposes during distillation.
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Possible Cause: The distillation temperature is too high. This compound, like many high-boiling amines, can be susceptible to thermal decomposition.
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Solution:
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Use Vacuum Distillation: Reducing the pressure significantly lowers the boiling point of the compound, allowing for distillation at a lower, safer temperature.[7]
-
Problem 3: Difficulty in forming crystals during the recrystallization of this compound hydrochloride.
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Possible Cause:
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The solution is not sufficiently saturated.
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The chosen solvent system is not ideal.
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The presence of impurities is inhibiting crystallization.
-
-
Solution:
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Increase Concentration: If no crystals form upon cooling, try to slowly evaporate some of the solvent to increase the concentration of the salt.
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Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the purified product.
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Solvent System Screening: Experiment with different solvent mixtures. For amine hydrochlorides, common recrystallization solvents include ethanol, methanol, or mixtures with less polar co-solvents like diethyl ether or ethyl acetate.[9][10]
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Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a general procedure for the reductive amination of ketones and can be applied to aldehydes.[11]
Materials:
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Benzaldehyde
-
n-Butylamine
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Anhydrous 1,2-dichloroethane (DCE)
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Glacial acetic acid
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a dry round-bottom flask, dissolve benzaldehyde (1.0 eq.) in anhydrous DCE.
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Add n-butylamine (1.0-1.2 eq.) to the solution, followed by glacial acetic acid (1.0 eq.).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
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Carefully add sodium triacetoxyborohydride (1.5 eq.) in portions.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Quantitative Data Summary (Expected)
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (crude) | 70-90% (by GC-MS) |
Protocol 2: Purification by Vacuum Distillation
Procedure:
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Set up a vacuum distillation apparatus with a short path distillation head.
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Place the crude this compound in the distillation flask.
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Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
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Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point. For benzylamine derivatives, this is often in the range of 100-150 °C at low pressure.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient could be 0% to 20% ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary (Typical)
| Purification Method | Purity Before | Purity After | Typical Yield |
| Vacuum Distillation | 70-90% | >98% | 85-95% |
| Column Chromatography | 70-90% | >99% | 70-90% |
Protocol 4: Purification by Recrystallization of the Hydrochloride Salt
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same solvent (or a miscible one) with stirring.
-
The this compound hydrochloride salt should precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
To recrystallize, dissolve the salt in a minimal amount of a hot polar solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. silicycle.com [silicycle.com]
- 4. rsc.org [rsc.org]
- 5. osti.gov [osti.gov]
- 6. This compound [webbook.nist.gov]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. parchem.com [parchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Over-Alkylation in Reactions with N-Butylbenzylamine
Welcome to the Technical Support Center for managing over-alkylation in reactions involving N-Butylbenzylamine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of reactions with this compound?
A1: Over-alkylation is a common side reaction where the target product, a tertiary amine formed from the alkylation of this compound, reacts further with the alkylating agent to form a quaternary ammonium salt. This occurs because the tertiary amine product is often still nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to a mixture of products and reducing the yield of the desired tertiary amine.[1][2]
Q2: Why is the tertiary amine product susceptible to further alkylation?
A2: The nitrogen atom in the tertiary amine product still possesses a lone pair of electrons, making it nucleophilic and capable of reacting with an electrophilic alkylating agent. This subsequent reaction leads to the formation of a positively charged quaternary ammonium salt, an undesired byproduct that can complicate purification and lower the overall yield of the target tertiary amine.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when performing N-alkylation reactions with this compound.
Q3: I am observing a significant amount of quaternary ammonium salt in my reaction mixture. How can I minimize this over-alkylation?
A3: Several strategies can be employed to suppress the formation of the quaternary ammonium salt byproduct. These focus on controlling the reaction kinetics and stoichiometry to favor the desired tertiary amine formation.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully adjust the molar ratio of your reactants. Using a slight excess of the this compound relative to the alkylating agent can help ensure the alkylating agent is consumed before it can react with the tertiary amine product. Conversely, an excess of the alkylating agent will drive the reaction towards the quaternary salt.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, which statistically favors reaction with the more abundant this compound over the newly formed tertiary amine.[2]
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction. The activation energy for the second alkylation (formation of the quaternary salt) may be higher than that of the first. By reducing the temperature, you can slow down both reactions, but the undesired over-alkylation may be suppressed to a greater extent.[2]
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are common for N-alkylation. Experimenting with less polar solvents may help to reduce the rate of the second alkylation.
-
Choice of Base: The base used to scavenge the acid byproduct can play a role. A bulky, non-nucleophilic base is often preferred to minimize side reactions. Weaker bases may also help to control the reaction rate.
Q4: My reaction is very slow, and upon increasing the temperature, I see more over-alkylation. What should I do?
A4: This is a common dilemma. Here’s a systematic approach to optimize your reaction:
Troubleshooting Steps:
-
Optimize the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., an alkyl bromide or iodide). This may allow you to achieve a reasonable reaction rate at a lower temperature, thus minimizing over-alkylation.
-
Use an Additive: For alkylations with bromides or chlorides, adding a catalytic amount of an iodide salt (like NaI or KI) can accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ. This can enable lower reaction temperatures.
-
Solvent Selection: Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow and incomplete reactions.
-
Alternative Methods: If direct alkylation proves difficult to control, consider alternative synthetic routes that are known to be more selective, such as reductive amination.
Alternative Synthetic Routes to Avoid Over-alkylation
Q5: What is reductive amination, and how can it be used to synthesize tertiary amines from this compound?
A5: Reductive amination is a two-step process that is often performed in a single pot. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced to the corresponding amine.[3][4][5] This method is highly effective at preventing over-alkylation because the iminium ion is typically more reactive towards the reducing agent than the starting carbonyl compound, and the product amine is not in the presence of a reactive alkylating agent.
To synthesize a tertiary amine starting from this compound, you would react it with an appropriate aldehyde or ketone in the presence of a reducing agent.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of N-alkylation reactions of benzylamines, providing a basis for optimizing your experiments with this compound.
Table 1: Effect of Base and Stoichiometry on the N-Alkylation of a Benzylamine Derivative
| Entry | Amine (equiv.) | Alkyl Halide (equiv.) | Base | Solvent | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | 2 | 1 | Cs₂CO₃ | DMF | 24 | High | Low |
| 2 | 1 | 1 | Cs₂CO₃ | DMF | 24 | Moderate | Increased |
| 3 | 1 | 1 | K₂CO₃ | DMF | 24 | Lower | Higher |
| 4 | 1 | 1 | Et₃N | DMF | 24 | Lower | Higher |
This table is a representative example based on data for the mono-alkylation of a primary benzylamine, illustrating the trend that a stronger base and a 1:1 stoichiometry can lead to more over-alkylation (tertiary amine formation). Using an excess of the amine and a milder base like Cs₂CO₃ can improve selectivity for the desired product.[6]
Table 2: Influence of Reaction Conditions on the N-Alkylation of Aniline with Benzyl Alcohol
| Entry | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ru-complex | K₂CO₃ | 120 | 20 | 33 |
| 2 | Ru-complex | Cs₂CO₃ | 120 | 20 | 62 |
| 3 | Ru-complex | tBuOK | 120 | 20 | 80 |
| 4 | Ru-complex | tBuOK | 120 | 24 | 93 |
This table demonstrates the optimization of base and reaction time for an N-alkylation reaction. It highlights how the choice of base can significantly impact the yield.[7]
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation of this compound with Control of Over-alkylation
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 - 1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5 equivalents).
-
Slow Addition of Alkylating Agent: The alkylating agent (1.0 equivalent) is dissolved in a small amount of the reaction solvent and added dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product and byproduct.
-
Work-up: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired tertiary amine from any unreacted starting material and the quaternary ammonium salt byproduct.[8]
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound
-
Imine/Iminium Ion Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.0-1.1 equivalents) in a suitable solvent (e.g., methanol or dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 equivalents) is added portion-wise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[5][9]
Visualizations
Caption: Reaction pathway illustrating the formation of the desired tertiary amine and the subsequent over-alkylation to a quaternary ammonium salt.
Caption: A troubleshooting workflow for addressing over-alkylation in N-alkylation reactions.
Caption: Logical relationship between experimental control parameters and the reaction outcome in N-alkylation.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
optimizing temperature and pressure for N-Butylbenzylamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Butylbenzylamine. The information focuses on optimizing reaction conditions, particularly temperature and pressure, to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the common method of reductive amination of benzaldehyde with n-butylamine.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inefficient Imine Formation: The initial reaction between benzaldehyde and n-butylamine to form the imine may be incomplete. | • Ensure the removal of water formed during imine formation, as its presence can inhibit the reaction. Dean-Stark apparatus or drying agents can be employed. • Use a suitable catalyst to promote imine formation. |
| Ineffective Reduction: The reducing agent may not be effectively converting the imine to the final amine product. | • Choose an appropriate reducing agent. Sodium borohydride and its derivatives are commonly used.[1][2][3] • Optimize the reaction pH; some reducing agents are more effective under specific pH conditions. For example, NaBH3CN is effective at a pH of 4-5.[2] | |
| Catalyst Deactivation: The hydrogenation catalyst (if used) may be poisoned or deactivated. | • Ensure the purity of reactants and solvents to avoid catalyst poisons. • Use fresh catalyst or regenerate the existing catalyst according to the manufacturer's instructions. | |
| Formation of Side Products | Over-alkylation: The primary amine product can react further to form tertiary amines.[2] | • Control the stoichiometry of the reactants, avoiding a large excess of the alkylating agent. • Reductive amination is generally more controlled than direct alkylation, minimizing this issue.[2] |
| Benzaldehyde Reduction: The reducing agent may reduce the starting benzaldehyde to benzyl alcohol.[4] | • Use a selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium cyanoborohydride (NaBH3CN).[2] | |
| Impure Starting Materials: Impurities in benzaldehyde or n-butylamine can lead to unwanted side reactions. | • Use purified reactants. Check the purity of starting materials by techniques like NMR or GC-MS before use. | |
| Slow Reaction Rate | Suboptimal Temperature: The reaction temperature may be too low. | • Gradually increase the reaction temperature. For reductive amination, temperatures can range from room temperature to 150°C depending on the specific method.[4] |
| Insufficient Pressure (for catalytic hydrogenation): The hydrogen pressure may be too low for effective reduction. | • Increase the hydrogen pressure. Pressures for catalytic hydrogenation can range from atmospheric pressure to 150 bar.[4] | |
| Poor Mixing: In heterogeneous catalysis, inefficient mixing can limit the reaction rate. | • Ensure vigorous stirring to maximize the contact between the reactants and the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of benzaldehyde with n-butylamine. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target this compound.[2][5] This method is favored for its control and efficiency in forming the desired secondary amine while minimizing over-alkylation.[2]
Q2: What are the optimal temperature and pressure for the synthesis of this compound?
A2: Optimal conditions are highly dependent on the specific protocol, including the choice of catalyst and reducing agent.
-
For catalytic reductive amination using cobalt-based composites and hydrogen gas, quantitative yields of similar amines have been achieved at 150°C and 150 bar H₂ pressure.[4] Good yields (72-96%) were also reported at a lower temperature and pressure of 100°C and 100 bar H₂.[4]
-
Another method for preparing benzylamine using a nickel-nickel oxide catalyst reported a reaction temperature of 90°C and a hydrogen pressure of 2 MPa (approximately 20 bar).
Q3: How can I minimize the formation of dibenzylamine as a byproduct?
A3: The formation of dibenzylamine or other tertiary amines is a common issue, especially in direct alkylation methods.[2] Reductive amination is a more controlled approach that significantly reduces the likelihood of over-alkylation.[2] To further minimize this, ensure you are using the correct stoichiometry of reactants and avoid a large excess of the benzylating source.
Q4: What are suitable catalysts for the reductive amination process?
A4: A variety of catalysts can be used for the hydrogenation step in reductive amination. These include:
-
Precious metal catalysts: Palladium on carbon (Pd/C) and platinum on alumina are effective.
-
Non-precious metal catalysts: Raney nickel and cobalt-containing composites have also been shown to be efficient.[4][6] For instance, a study on the amination of p-methoxybenzaldehyde with n-butylamine demonstrated high yields using cobalt-based composites.[4]
Q5: Can I perform this reaction without high-pressure equipment?
A5: Yes, reductive amination can be carried out without high-pressure hydrogenation. Chemical reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used at atmospheric pressure.[1][2] NaBH₃CN is particularly useful as it is selective for the reduction of the iminium ion in the presence of the aldehyde.[2]
Data Presentation
Table 1: Reductive Amination of Benzaldehyde Derivatives with n-Butylamine under Hydrogen Pressure
| Aldehyde | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |
| p-Methoxybenzaldehyde | Co-containing composites | 150 | 150 | Quantitative | [4] |
| p-Methoxybenzaldehyde | Co-containing composites | 100 | 100 | 72-96 | [4] |
| p-Chlorobenzaldehyde | Co-containing composites | 100 | 100 | 60-89 | [4] |
Table 2: Synthesis of Benzylamine using a Graphene-Coated Nickel-Nickel Oxide Catalyst
| Aldehyde | Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Graphene-coated Ni-NiO | 90 | 2 | 4 | 99.7 |
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde with n-Butylamine using Catalytic Hydrogenation
This protocol is adapted from methodologies described for similar reductive amination reactions.[4]
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Cobalt-based composite catalyst (e.g., Co-DAB/SiO₂)
-
Solvent (e.g., Methanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
To a high-pressure autoclave reactor, add benzaldehyde, n-butylamine (typically in a slight excess), the cobalt-based catalyst (e.g., 5 mol%), and the solvent.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-150 bar).
-
Heat the reactor to the target temperature (e.g., 100-150°C) with vigorous stirring.
-
Maintain these conditions for the specified reaction time (e.g., 4-24 hours), monitoring the reaction progress by techniques such as TLC or GC if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and filter the catalyst from the reaction mixture.
-
The solvent can be removed from the filtrate under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography to yield pure this compound.
Protocol 2: Reductive Amination of Benzaldehyde with n-Butylamine using a Chemical Reducing Agent
This protocol is a general procedure based on the use of sodium borohydride or its derivatives.[1][2]
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent (e.g., Methanol or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde and n-butylamine (in a 1:1 to 1:1.2 molar ratio) in a suitable solvent like methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride, typically 1.5 equivalents). If using NaBH₃CN, the pH should be adjusted to be mildly acidic (pH 4-5).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or overnight.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting materials.
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a dilute acid.
-
Remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 6. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
common impurities in commercial N-Butylbenzylamine
Technical Support Center: N-Butylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial this compound.
Troubleshooting Guides and FAQs
Q1: I am observing an unexpected peak in the GC-MS analysis of my this compound sample. What could it be?
A1: Unexpected peaks in your GC-MS analysis could be due to a number of common impurities. Based on the typical synthesis routes and degradation pathways of this compound, potential impurities include unreacted starting materials, by-products from the synthesis process, or degradation products.
Common synthesis-related impurities include:
-
Benzylamine and n-butylamine: Unreacted starting materials from reductive amination or N-alkylation.
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Benzaldehyde: An unreacted starting material from reductive amination, or a degradation product from oxidation.
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N,N-Dibutylbenzylamine: A common by-product resulting from the overalkylation of benzylamine.
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Dibenzylamine: A potential by-product, especially in syntheses starting from benzyl alcohol.[1]
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N-benzylidene-n-butylamine: The imine intermediate formed during reductive amination.
Degradation-related impurities can include:
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Benzaldehyde and Benzoic Acid: Formed from the oxidation of the benzyl group.
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Hydroxylamines and Nitrones: Resulting from the N-oxidation of the secondary amine.[2]
To identify the unknown peak, it is recommended to compare the mass spectrum of the impurity with a known standard or a spectral library.
Q2: My reaction yield is lower than expected when using commercial this compound. Could impurities be the cause?
A2: Yes, impurities can significantly impact your reaction yield. The presence of unreacted starting materials like benzylamine or benzaldehyde means the actual concentration of this compound is lower than stated. Other impurities can also interfere with your reaction. For instance, acidic impurities like benzoic acid can neutralize basic catalysts or reagents.
It is advisable to determine the purity of your commercial this compound before use. A quantitative analysis, for example by GC-MS with an internal standard, can help you to accurately determine the molar quantity of the reagent.
Q3: The color of my this compound has changed from colorless to yellow. Is it still usable?
A3: A color change from colorless to yellow is often an indication of degradation. Amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities. While the product might still be usable for some applications, the presence of these degradation products could negatively affect sensitive reactions. It is recommended to purify the material, for example by distillation under reduced pressure, before use in critical applications.
Q4: How can I remove impurities from my commercial this compound?
A4: For common, non-polar impurities, purification can often be achieved by vacuum distillation. Given that this compound has a boiling point of around 87-89 °C at 3 mm Hg, this method can effectively separate it from less volatile or more volatile impurities. For acidic impurities, a wash with a mild aqueous base followed by drying and distillation can be effective.
Data Presentation: Common Impurities in this compound
The following table summarizes the potential impurities in commercial this compound, their likely sources, and their typical boiling points, which can be useful for planning purification by distillation.
| Impurity | Chemical Formula | Likely Source(s) | Boiling Point (°C) |
| Benzylamine | C₇H₉N | Unreacted starting material | 185 |
| n-Butylamine | C₄H₁₁N | Unreacted starting material | 78 |
| Benzaldehyde | C₇H₆O | Unreacted starting material, degradation product | 179 |
| N,N-Dibutylbenzylamine | C₁₅H₂₅N | Synthesis by-product (overalkylation) | 275-280 |
| Dibenzylamine | C₁₄H₁₅N | Synthesis by-product | 300 |
| N-benzylidene-n-butylamine | C₁₁H₁₅N | Synthesis intermediate | ~230 |
| Benzoic Acid | C₇H₆O₂ | Degradation product | 249 |
Experimental Protocols
Protocol: Identification and Quantification of Impurities in this compound by GC-MS
This protocol outlines a general method for the analysis of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent like methanol or dichloromethane.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., dodecane) to the sample solution.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or similar.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness HP-5MS or equivalent.[3]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 40:1.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Transfer Line Temperature: 280 °C.
3. Data Analysis:
-
Identification: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
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Quantification: For quantitative analysis, calculate the concentration of each impurity based on its peak area relative to the peak area of the internal standard.
Mandatory Visualization
Caption: Impurity sources in this compound production and storage.
References
preventing byproduct formation in N-Butylbenzylamine synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Butylbenzylamine, with a focus on preventing byproduct formation and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary byproducts?
The most prevalent and versatile method for synthesizing this compound is the reductive amination of benzaldehyde with n-butylamine.[1] This reaction involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.[1]
The most significant byproduct of this reaction is the tertiary amine, N,N-dibutylbenzylamine or N-benzyl-N-butylamine, formed through over-alkylation. This occurs when the desired this compound product reacts with another molecule of benzaldehyde and is subsequently reduced.[2][3] Other potential side reactions include the reduction of benzaldehyde to benzyl alcohol if the reducing agent is too reactive towards the carbonyl group before imine formation occurs.[3]
Q2: How does the choice of reducing agent impact byproduct formation?
The choice of reducing agent is critical for controlling selectivity and minimizing byproducts.[3][4]
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Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can reduce the starting aldehyde to benzyl alcohol if imine formation is not complete or sufficiently fast.[3][5]
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent, often preferred for reductive aminations.[2][4] It is particularly effective at reducing the intermediate iminium ion in the presence of the aldehyde, which significantly minimizes the formation of the benzyl alcohol byproduct.[3][4] It is generally used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is effective under mildly acidic conditions (pH 4-6).[6] Its key advantage is its ability to reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[3] However, it is highly toxic due to the potential generation of hydrogen cyanide.[1][4]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a clean method that avoids boron-based reagents. This method can be highly selective and may suppress tertiary amine formation, especially under neutral conditions.[7][8]
Q3: How can I monitor the reaction to prevent byproduct formation?
Regular monitoring of the reaction progress is crucial. Thin-Layer Chromatography (TLC) is an effective technique for this purpose. By spotting the reaction mixture alongside standards of the starting materials (benzaldehyde and n-butylamine) and, if available, the product, you can track the consumption of reactants and the formation of the desired product. This allows you to stop the reaction at the optimal time, preventing further reaction of the product to form tertiary amines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of unreacted benzaldehyde | 1. Inactive/Insufficient Reducing Agent: The reducing agent may have degraded due to moisture or was not added in sufficient molar excess. 2. Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.[7] 3. Reaction Time Too Short: The reaction may not have had enough time to proceed to completion. | 1. Use a fresh, anhydrous batch of the reducing agent. Ensure at least 1.2-1.5 equivalents are used. 2. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4Å) to drive the imine formation.[7] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective.[8] 3. Monitor the reaction by TLC and allow it to proceed until the benzaldehyde spot is no longer visible. |
| Significant formation of tertiary amine (over-alkylation) | 1. Incorrect Stoichiometry: Using an excess of benzaldehyde can drive the reaction towards the tertiary amine. 2. One-Pot Procedure Issues: In a one-pot reaction, the newly formed this compound competes with n-butylamine to react with remaining benzaldehyde.[2][3] | 1. Use a slight excess of the primary amine (n-butylamine) relative to the aldehyde (benzaldehyde). A 1:1.1 to 1:1.2 ratio of aldehyde to amine is a good starting point. 2. Adopt a stepwise procedure : First, mix the benzaldehyde and n-butylamine in a suitable solvent (like methanol or an aprotic solvent) to allow for complete imine formation.[2][7] Monitor by TLC. Once the aldehyde is consumed, add the reducing agent (e.g., NaBH₄) portion-wise.[2][5] |
| Low overall yield of this compound | 1. Moisture Contamination: Water can decompose hydride-based reducing agents and interfere with imine formation. 2. Suboptimal pH: The rate of imine formation is often pH-dependent. Conditions that are too acidic will protonate the amine, making it non-nucleophilic, while basic conditions may not sufficiently activate the carbonyl.[6] 3. Loss during Work-up: The product may be lost during extraction or purification steps. This compound is a basic compound. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] 2. For reagents like NaBH₃CN, maintaining a mildly acidic pH (4-6) with acetic acid is optimal.[6] For other reagents, adding a catalytic amount of acetic acid can promote imine formation.[2] 3. During aqueous work-up, ensure the aqueous layer is made basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form. |
| Presence of benzyl alcohol in the product mixture | 1. Reactive Reducing Agent: Using a strong reducing agent like NaBH₄ in a one-pot synthesis can reduce the aldehyde before it forms the imine.[3] | 1. Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is known to preferentially reduce the iminium ion.[2][4] 2. Follow the stepwise procedure described above: form the imine completely before adding the reducing agent.[2] |
Experimental Protocols & Visualizations
Optimized Protocol for this compound Synthesis via Reductive Amination
This protocol utilizes sodium triacetoxyborohydride for its high selectivity, which minimizes byproduct formation.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq.).
-
Dissolve the benzaldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add n-butylamine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde has been consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and a common side reaction pathway.
Caption: Desired reaction pathway versus byproduct formation.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing issues during the synthesis.
Caption: A logical guide for troubleshooting common synthesis issues.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
troubleshooting guide for N-Butylbenzylamine reaction failures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of N-Butylbenzylamine, primarily via the reductive amination of benzaldehyde and n-butylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the reductive amination of benzaldehyde with n-butylamine. This reaction typically proceeds in two main steps: the formation of an intermediate N-benzylidene-n-butylamine (an imine or Schiff base), followed by its in-situ reduction to the final secondary amine product.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are benzaldehyde and n-butylamine. A reducing agent is crucial for the second step. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction is typically carried out in a suitable organic solvent like methanol, ethanol, or dichloromethane.
Q3: What are the main side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions include:
-
Over-alkylation: The desired product, this compound, can react further with another molecule of benzaldehyde and undergo reduction to form the tertiary amine, N,N-dibutylbenzylamine.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting benzaldehyde to benzyl alcohol, especially if a strong reducing agent like sodium borohydride is used without careful control of reaction conditions.
-
Hydrolysis of the Imine: The intermediate imine can be hydrolyzed back to benzaldehyde and n-butylamine if water is present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (benzaldehyde and n-butylamine) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition.
Troubleshooting Guide
Low or No Product Yield
Problem: After performing the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is obtained.
| Possible Cause | Troubleshooting Steps |
| Incomplete Imine Formation | The formation of the imine is a reversible equilibrium reaction. To drive the reaction forward, consider using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove the water formed during the reaction. Mildly acidic conditions can also catalyze imine formation. |
| Ineffective Reduction | The chosen reducing agent may be old, inactive, or not suitable for the reaction conditions. Use a fresh bottle of the reducing agent. If using sodium borohydride, ensure the reaction is performed at a suitable temperature (often starting at low temperatures and warming to room temperature). Sodium triacetoxyborohydride is a milder and more selective reagent that often gives higher yields for reductive aminations.[1][2] |
| Hydrolysis of Imine Intermediate | Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water, which can hydrolyze the imine back to the starting materials. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of the amine can sometimes help to drive the imine formation. |
| Product Loss During Work-up | This compound is a basic compound. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent to prevent the formation of the protonated amine, which is more soluble in water. |
Presence of Impurities in the Final Product
Problem: The final product is contaminated with significant amounts of side products, as observed by NMR, GC-MS, or TLC.
| Impurity | Possible Cause | Troubleshooting & Prevention |
| Unreacted Benzaldehyde | Incomplete reaction or inefficient reduction of the imine. | Increase the reaction time or consider a more reactive reducing agent. Ensure the reducing agent is added in the correct stoichiometric amount. |
| Benzyl Alcohol | Reduction of benzaldehyde by the reducing agent. | Add the reducing agent portion-wise at a lower temperature to control its reactivity. Using a milder reducing agent like sodium triacetoxyborohydride can minimize this side reaction.[1][2] |
| N,N-dibutylbenzylamine (Tertiary Amine) | Over-alkylation of the product. | Use a stoichiometric amount of benzaldehyde relative to n-butylamine. Running the reaction at lower temperatures can also help to minimize this side reaction. |
Quantitative Data Summary
The following table presents illustrative data on the yield of this compound under various reaction conditions, based on typical outcomes for reductive amination reactions.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Observations |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 65-80 | Prone to reducing the starting aldehyde; careful temperature control is necessary. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | 25 | 85-95 | Milder and more selective for the imine, leading to cleaner reactions and higher yields.[1][2] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | 25 | 80-90 | Requires specialized equipment for handling hydrogen gas. |
Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add n-butylamine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
effect of solvent choice on N-Butylbenzylamine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butylbenzylamine. The following information is curated to address specific issues encountered during experiments, with a focus on the critical role of solvent selection in reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally affect the reactivity of this compound in N-alkylation reactions?
A1: this compound acts as a nucleophile in N-alkylation, which is typically an S(_N)2 reaction. The solvent's primary role is to dissolve the reactants and influence the reactivity of the nucleophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for S(_N)2 reactions involving this compound. They are polar enough to dissolve the amine and the alkylating agent but do not form strong hydrogen bonds with the amine. This leaves the nitrogen's lone pair of electrons "naked" and highly available for nucleophilic attack, significantly increasing the reaction rate.[1][2]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are generally poor choices and will decrease the reaction rate. They form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" around it.[2][3] This solvation stabilizes the nucleophile, making it less reactive and slowing down the reaction.[3][4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are often unsuitable due to the poor solubility of this compound and many common alkylating agents, leading to very slow or incomplete reactions.
Q2: For N-acylation reactions with this compound, which solvents are recommended?
A2: For N-acylation with reactive reagents like acyl chlorides or anhydrides, anhydrous aprotic solvents are highly recommended. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common and effective choices.[5] The primary considerations are:
-
Solubility: The solvent must effectively dissolve both this compound and the acylating agent.
-
Inertness: The solvent must not react with the starting materials or reagents. Using protic solvents like alcohols is not advised as they can react with the acylating agent.
-
Moisture Content: The reaction should be run under anhydrous (dry) conditions. Water can hydrolyze the acyl chloride or anhydride, reducing its availability and leading to low yields.[6]
Q3: My N-alkylation reaction is resulting in a significant amount of the tertiary amine byproduct. How can solvent choice help?
A3: While solvent choice is critical for rate, the formation of tertiary amines (over-alkylation) is also a common issue.[7] This happens because the product, a secondary amine, is also nucleophilic and can compete with the starting material. To mitigate this, consider using a polar aprotic solvent like DMF or DMSO in combination with a bulky base like cesium carbonate, which has been shown to improve selectivity for mono-alkylation.[8][9] Additionally, using the primary amine as the limiting reagent can help reduce over-alkylation.
Q4: I am observing no reaction or very low conversion. What are the first troubleshooting steps related to the solvent?
A4: If you are experiencing low or no conversion, assess the following:
-
Check Solubility: Are all reactants fully dissolved in the chosen solvent at the reaction temperature? If not, the reaction is heterogeneous and will be very slow. Consider switching to a solvent with better solubilizing properties (e.g., from THF to DMF for a polar substrate).[10]
-
Verify Solvent Type: Confirm you are using the correct type of solvent for your reaction. For an N-alkylation (S(_N)2), ensure you are using a polar aprotic solvent, as a protic solvent will inhibit the reaction.[2][3]
-
Ensure Anhydrous Conditions: For N-acylations, ensure your solvent and glassware are thoroughly dried. Any moisture can consume your acylating agent.[6]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
| Possible Cause | Troubleshooting Steps | Explanation |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent such as DMF or DMSO .[11] | This compound's nucleophilicity is reduced in protic solvents (e.g., ethanol, water) due to hydrogen bonding. Polar aprotic solvents enhance reactivity.[1] |
| Poor Solubility of Reactants | Select a solvent in which all reactants are soluble at the reaction temperature. If necessary, gently heat the reaction. | For a reaction to occur, the molecules must be able to interact in the same phase. Poor solubility is a common cause of failed reactions.[10] |
| Over-alkylation | Use this compound as the limiting reagent. Employ a cesium-based base (e.g., Cs₂CO₃) which can improve selectivity for mono-alkylation.[8][9] | The secondary amine product can react further to form a tertiary amine. Adjusting stoichiometry and base can favor the desired product. |
| Base Incompatibility | Ensure the base is strong enough to deprotonate any acid formed but is compatible with the solvent. For instance, NaH is effective in DMF or THF. | In reactions that generate acid (e.g., using an alkyl halide), a base is required to neutralize it and prevent the formation of an unreactive ammonium salt. |
Issue 2: Low Yield in N-Acylation Reactions
| Possible Cause | Troubleshooting Steps | Explanation |
| Hydrolysis of Acylating Agent | Use an anhydrous aprotic solvent (e.g., DCM, THF) and ensure all glassware is oven- or flame-dried. Run the reaction under an inert atmosphere (N₂ or Ar). | Acyl halides and anhydrides are highly moisture-sensitive. Water will consume the reagent, leading to low or no product formation.[6] |
| Incomplete Reaction | Monitor the reaction by TLC. If the reaction stalls, consider a more polar aprotic solvent like acetonitrile or gentle heating. | The reaction may be slow due to kinetics. A slightly more polar solvent can sometimes stabilize the transition state, and heat can increase the reaction rate. |
| Formation of Amine Salt | Add a non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine) to the reaction mixture (1.1-1.5 equivalents).[5] | The reaction produces HCl or a carboxylic acid. This will protonate the starting amine, rendering it non-nucleophilic. A base is needed to scavenge this acid.[5][7] |
| Poor Nucleophilicity | If the amine is part of a sterically hindered or electron-deficient system, a more reactive acylating agent or higher temperatures may be required. | Steric hindrance or electron-withdrawing groups can reduce the nucleophilicity of the amine, slowing the reaction. |
Data Presentation: Solvent Effects on Reactivity
Table 1: Effect of Solvent on the S(_N)2 Reaction Rate (Data adapted from a representative S(_N)2 reaction: CH₃I + Cl⁻ → CH₃Cl + I⁻)
| Solvent | Solvent Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| DMSO | Polar Aprotic | 1,300 |
| Acetonitrile | Polar Aprotic | 5,000 |
| DMF | Polar Aprotic | 2,800 |
This data clearly demonstrates that polar aprotic solvents dramatically accelerate the rate of S(_N)2 reactions compared to polar protic solvents.[2] A similar trend is expected for the N-alkylation of this compound.
Table 2: Solvent Effect on the Yield of a Secondary Benzylamine (Data from the N-alkylation of p-methoxybenzylamine with benzyl bromide)
| Solvent | Base | Time (h) | Yield (%) |
| DMF | Cs₂CO₃ | 24 | 91% |
| DMSO | Cs₂CO₃ | 24 | 43% |
| Acetonitrile | Cs₂CO₃ | 24 | 35% |
This data for a structurally similar amine highlights that while multiple polar aprotic solvents can work, DMF provided a significantly higher yield in this specific system, underscoring the importance of solvent screening.[8]
Table 3: N-Acylation of Various Amines (Illustrative Yields) (Data represents typical yields for N-acetylation with acetic anhydride under solvent-free or minimal solvent conditions)
| Amine Substrate | Reaction Time | Yield (%) |
| Benzylamine | 15-30 min | ~95% |
| Aniline | 30 min | ~90% |
| Piperidine (Secondary Amine) | 15-20 min | ~98% |
N-acylation is often a high-yielding reaction. The choice of an appropriate anhydrous aprotic solvent (like DCM or THF) or, in some cases, solvent-free conditions, facilitates these high conversions.[10][12]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is adapted for the S(_N)2 reaction of a secondary amine with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and stir plate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and cesium carbonate (1.5 eq.).
-
Add anhydrous DMF to dissolve the reactants (concentration approx. 0.2-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol is adapted for the reaction of a secondary amine with an acyl chloride.[5]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.1 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (concentration approx. 0.1-0.5 M).
-
Add the base (e.g., triethylamine, 1.2-1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the acyl chloride (1.0-1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for optimizing this compound reactions.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in N-Butylbenzylamine Synthesis
Welcome to the Technical Support Center for catalyst deactivation in reactions involving N-Butylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, primarily through the reductive amination of benzaldehyde with n-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound via reductive amination?
A1: The most frequently employed catalysts for the reductive amination of benzaldehyde and n-butylamine are Palladium on carbon (Pd/C) and Raney® Nickel. Both are effective heterogeneous catalysts for this transformation, offering good activity and selectivity under appropriate reaction conditions.[1][2] Cobalt-based catalysts have also been explored for similar reactions.[3][4]
Q2: What are the primary causes of catalyst deactivation in this reaction?
A2: Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity. The main causes can be categorized as:
-
Poisoning: Strong chemisorption of impurities from reactants or byproducts onto the active sites of the catalyst. Sulfur, phosphorus, and even strongly coordinating amines or imine intermediates can act as poisons.[5][6]
-
Fouling or Coking: The physical deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface, which block active sites and pores.[5]
-
Sintering: The agglomeration of small metal particles on the support into larger ones at elevated temperatures, leading to a reduction in the active surface area.[5]
-
Leaching: The dissolution of the active metal from the solid support into the reaction medium, which is a common issue for supported catalysts like Pd/C in liquid-phase reactions.[7]
Q3: How can I identify the cause of my catalyst's deactivation?
A3: Identifying the specific deactivation mechanism often requires a combination of observational and analytical techniques:
-
Sudden and severe drop in activity: This often points to strong poisoning by a contaminant in the feedstock.
-
Gradual decline in performance over several cycles: This is more indicative of fouling, sintering, or gradual poisoning by reaction byproducts.
-
Visual inspection: A change in the catalyst's color or texture can suggest coking.
-
Analytical techniques: Characterization of the spent catalyst using methods like Transmission Electron Microscopy (TEM) for particle size analysis (sintering), X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons, and Brunauer-Emmett-Teller (BET) analysis to measure changes in surface area and pore volume can provide definitive evidence.
Q4: Can I regenerate a deactivated catalyst for reuse?
A4: Yes, in many cases, catalysts can be regenerated to restore a significant portion of their activity. The appropriate method depends on the deactivation mechanism:
-
For fouling/coking , a common method is calcination in air to burn off carbonaceous deposits, followed by reduction.[8] Solvent washing can also be effective for removing soluble organic residues.
-
For some types of poisoning , a chemical wash with an acidic or basic solution may remove the poison.[9][10]
-
Sintered catalysts are generally more difficult to regenerate, as the process of redispersing the metal particles can be complex.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Materials
Possible Causes:
-
Inactive Catalyst: The catalyst may be deactivated from previous use, improper storage, or poisoning from impure starting materials.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Poor Reaction Conditions: The temperature, pressure, or reaction time may be inadequate.
-
Presence of Inhibitors: Water or other impurities in the reactants or solvent can inhibit the reaction.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Gradual Decrease in Yield Over Multiple Reaction Cycles
Possible Causes:
-
Catalyst Fouling: Accumulation of byproducts on the catalyst surface.
-
Metal Leaching: Gradual loss of the active metal from the support.
-
Sintering: Thermal agglomeration of catalyst particles.
Troubleshooting Steps:
Caption: Troubleshooting workflow for gradual yield decrease.
Quantitative Data on Catalyst Performance
The following tables summarize representative data on catalyst performance and regeneration. Note that specific results can vary based on reaction conditions.
Table 1: Performance of Regenerated Pd/C Catalyst in Hydrogenation Reactions [7]
| Regeneration Method | Yield of First Use After Regeneration |
| Chloroform and Glacial Acetic Acid Wash | Close to fresh catalyst |
| Other solvent washes | Lower recovery |
Table 2: Recyclability of Regenerated 5 wt.% Pd(OH)₂/C Catalyst [7]
| Cycle Number | Yield |
| 1 | >70% |
| 2 | >70% |
| 3 | >70% |
| 4 | >70% |
Table 3: Activity Recovery of Pd/C Catalyst After Regeneration [10]
| Catalyst State | Recovered Activity |
| Fresh Catalyst | 100% (reference) |
| Regenerated Catalyst | 90-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound using Pd/C Catalyst
This protocol is a general procedure for the reductive amination of benzaldehyde with n-butylamine.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas source
Procedure:
-
In a suitable pressure reactor, dissolve benzaldehyde (1 equivalent) in methanol.
-
Add n-butylamine (1-1.2 equivalents) to the solution.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the benzaldehyde).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Regeneration of Deactivated Pd/C Catalyst[10][11]
This protocol describes a chemical washing method to regenerate Pd/C catalyst deactivated by organic residues.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol (or another suitable organic solvent)
-
Dilute acid (e.g., 1-5% HCl) or base (e.g., 1-5% NaOH) solution (optional, depending on the nature of the fouling)
Procedure:
-
Carefully recover the deactivated Pd/C catalyst by filtration.
-
Wash the catalyst multiple times with deionized water to remove any water-soluble impurities.
-
Wash the catalyst with methanol (or another organic solvent in which the byproducts are soluble) to remove organic residues. This can be done by creating a slurry and stirring, followed by filtration.
-
(Optional) If poisoning by an acid- or base-soluble compound is suspected, wash the catalyst with a dilute acid or base solution, followed by extensive washing with deionized water until the washings are neutral.
-
Dry the regenerated catalyst under vacuum before reuse. Caution: Do not allow the catalyst to dry in the air, especially if it is finely divided, as it can be pyrophoric.
Protocol 3: Regeneration of Deactivated Raney® Nickel Catalyst[9][12]
This protocol describes a method for regenerating Raney® Nickel that has been deactivated.
Materials:
-
Deactivated Raney® Nickel catalyst
-
Deionized water
-
Solvent (e.g., ethanol)
-
Hydrogen gas source
Procedure:
-
After the reaction, allow the Raney® Nickel to settle and decant the reaction mixture.
-
Wash the catalyst several times with the reaction solvent to remove residual products and byproducts.
-
Wash the catalyst thoroughly with deionized water.
-
For a more thorough regeneration, transfer the catalyst to a pressure reactor with a suitable solvent.
-
Pressurize the reactor with hydrogen (e.g., 30 bar) and heat (e.g., to 150 °C) for several hours.[9]
-
Cool the reactor, depressurize, and wash the catalyst again with the desired reaction solvent before reuse. Caution: Raney® Nickel is pyrophoric and must be handled under a liquid at all times. Never allow the catalyst to dry in the air.[9]
Catalyst Deactivation and Regeneration Pathways
Caption: Overview of catalyst deactivation and corresponding regeneration pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. papers.sim2.be [papers.sim2.be]
- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of N-Butylbenzylamine and Dibenzylamine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents, the choice of a nucleophile is a critical parameter that dictates the efficiency and outcome of a reaction. This guide provides an objective comparison of two secondary amines, N-butylbenzylamine and dibenzylamine, as nucleophiles in substitution reactions. The analysis is grounded in fundamental principles of chemical reactivity and supported by established experimental observations.
Executive Summary
This compound and dibenzylamine are both secondary amines that can act as nucleophiles in substitution reactions, such as the S(_N)2 reaction. Their performance is primarily governed by a balance between two key factors: nucleophilicity , which is related to the electron density on the nitrogen atom (basicity), and steric hindrance , which pertains to the spatial arrangement of the groups attached to the nitrogen. In general, this compound is expected to be a more effective nucleophile than dibenzylamine in S(_N)2 reactions due to a favorable balance of electronic and steric effects.
Comparison of Physicochemical Properties and Reactivity
| Parameter | This compound | Dibenzylamine | Analysis |
| Structure | C(_6)H(_5)CH(_2)NH(CH(_2))(_3)CH(_3) | (C(_6)H(_5)CH(_2))(_2)NH | This compound possesses one benzyl group and one n-butyl group attached to the nitrogen, while dibenzylamine has two benzyl groups. |
| Basicity (pKb) | Estimated to be lower (stronger base) than dibenzylamine. | Estimated to be higher (weaker base) than this compound. | The n-butyl group in this compound is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom, making it a stronger base and a more potent nucleophile. In dibenzylamine, the second benzyl group is also electron-donating, but the increased steric bulk can affect the availability of the lone pair. Benzylamine itself has a pKb of 4.66. Alkyl substitution generally increases basicity.[1][2][3][4][5] |
| Steric Hindrance | Moderate | High | The two bulky benzyl groups in dibenzylamine create significant steric hindrance around the nitrogen atom.[6] This bulk can impede the approach of the nucleophile to the electrophilic center in an S(_N)2 reaction, which requires a specific trajectory for the backside attack.[6] The n-butyl group in this compound is less sterically demanding than a second benzyl group. |
| Expected S(_N)2 Reactivity | Higher | Lower | The combination of higher basicity and lower steric hindrance suggests that this compound will generally be a more reactive nucleophile in S(_N)2 reactions compared to dibenzylamine. For N-substituted benzylamines, an increase in the electron-donating ability of the alkyl group can increase the reaction rate, but this is counteracted by increasing steric hindrance.[7] |
Experimental Observations and Mechanistic Insights
Studies on the nucleophilic substitution reactions of N-substituted benzylamines with benzyl bromide have shown that these reactions typically proceed via an S(N)2 mechanism.[7] The rate of these reactions is sensitive to both electronic and steric effects. It has been observed that electron-donating groups on the benzylamine increase the reaction rate, while electron-withdrawing groups decrease it.[7]
For a series of N-alkyl substituted benzylamines, the reaction rate with benzyl bromide was found to increase with the electron-donating ability of the alkyl group. However, this trend has a maximum, after which increasing the bulk of the alkyl group leads to a decrease in the reaction rate due to steric hindrance.[7] This highlights the delicate balance between electronics and sterics. While the n-butyl group in this compound is electron-donating, enhancing nucleophilicity, the two large benzyl groups in dibenzylamine create substantial steric congestion that is expected to significantly slow the rate of an S(_N)2 reaction.
Experimental Protocols
While direct comparative studies are not available, a general experimental protocol for conducting a nucleophilic substitution reaction with these amines can be outlined. The following is a representative procedure for the reaction of a benzylamine with an alkyl halide.
General Procedure for Nucleophilic Substitution:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Nucleophile: Add the amine nucleophile (this compound or dibenzylamine, 1.1-2.0 equivalents) to the solution. The use of a slight excess of the amine can help drive the reaction to completion and neutralize the hydrogen halide byproduct.
-
Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na(_2)SO(_4)), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted amine.
Visualizing the Reaction Mechanism and Workflow
To better understand the factors at play, the following diagrams illustrate the S(_N)2 reaction mechanism and a typical experimental workflow.
References
A Comparative Analysis of N-Butylbenzylamine and Other Secondary Amines for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of N-Butylbenzylamine against other relevant secondary amines, offering researchers, scientists, and drug development professionals a detailed examination of their physicochemical properties, reactivity, and potential applications. The following sections present quantitative data in structured tables, detailed experimental protocols for key comparative assays, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Overview
The fundamental characteristics of a secondary amine dictate its behavior in both chemical and biological systems. This section provides a comparative look at the key physicochemical properties of this compound and other structurally related secondary amines.
| Property | This compound | Dibenzylamine | N-Ethylbenzylamine | N-Propylaniline |
| Molecular Formula | C₁₁H₁₇N | C₁₄H₁₅N | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight ( g/mol ) | 163.26 | 197.28 | 135.21 | 135.21 |
| Boiling Point (°C) | 87-89 (at 3 mmHg) | 300 (with partial decomposition)[1][2][3] | 191-194[4][5] | 220-222[6][7][8] |
| pKa of Conjugate Acid | ~9.85 (Predicted) | 8.52[3][9][10][11] | 9.77 (Predicted)[12] | 5.04 (Predicted)[6][13] |
| Solubility | Soluble in organic solvents, limited solubility in water. | Practically insoluble in water; soluble in alcohol and ether.[1] | Slightly soluble in water.[12] | Insoluble in water. |
Reactivity and Performance Analysis
The utility of a secondary amine in synthesis or as a bioactive molecule is largely determined by its reactivity. This section explores the comparative performance of these amines in key chemical transformations and their potential biological interactions.
Catalytic Activity in Aldol Reaction
Secondary amines are widely recognized for their ability to catalyze the aldol reaction through the formation of an enamine intermediate. The efficiency of this catalysis is influenced by the steric and electronic properties of the amine.
A generalized experimental protocol for comparing the catalytic efficiency of secondary amines in an aldol reaction is provided in the Experimental Protocols section.
Receptor Binding Affinity
In drug discovery, the interaction of a molecule with its biological target is paramount. For many secondary amine-containing drugs, this involves binding to receptors such as G-protein coupled receptors (GPCRs). A compound's binding affinity is a key indicator of its potential potency.
A detailed protocol for a competitive radioligand binding assay to determine the binding affinity of secondary amines to a specific receptor is outlined in the Experimental Protocols section.
In Vitro Toxicity Profile
The therapeutic potential of any compound is intrinsically linked to its safety profile. An initial assessment of toxicity is often conducted using in vitro cytotoxicity assays.
| Compound | Oral LD50 (Rat) |
| Dibenzylamine | 632 mg/kg |
| Benzylamine (Primary Amine for reference) | 1130 mg/kg[14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to conduct their own comparative analyses.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a secondary amine.
Methodology:
-
Preparation: A standard solution of the amine is prepared in deionized water. A standardized solution of a strong acid (e.g., HCl) is prepared.
-
Titration: The amine solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The acid titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
Determination of Boiling Point by Micro-Reflux Method
Objective: To determine the boiling point of a liquid secondary amine.
Methodology:
-
Apparatus Setup: A small quantity of the amine is placed in a test tube with a boiling chip. A thermometer is positioned with its bulb just above the liquid surface. The test tube is fitted with a condenser.
-
Heating: The apparatus is gently heated in a heating mantle or sand bath.
-
Observation: The temperature is recorded when the liquid begins to boil and a stable reflux ring of condensate is observed on the walls of the test tube. This stable temperature is the boiling point.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a secondary amine for a specific receptor.
Methodology:
-
Materials: Receptor-containing membranes, a radiolabeled ligand with known affinity for the receptor, the unlabeled secondary amine (test compound), assay buffer, and a filtration device.
-
Assay Setup: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity (MTT) Assay
Objective: To assess the cytotoxic potential of a secondary amine on a cell line.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the secondary amine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the compound concentration.
Comparison of Catalytic Activity in an Aldol Reaction
Objective: To compare the catalytic efficiency of different secondary amines in a model aldol reaction.
Methodology:
-
Reaction Setup: In separate reaction vessels, combine a ketone (e.g., acetone) and an aldehyde (e.g., 4-nitrobenzaldehyde) in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of each secondary amine to its respective reaction vessel.
-
Reaction Monitoring: Stir the reactions at a controlled temperature and monitor the progress over time by taking aliquots and analyzing them by a suitable technique (e.g., GC-MS, HPLC, or ¹H NMR) to determine the conversion of the starting materials and the yield of the aldol product.
-
Data Analysis: Compare the reaction rates and final product yields to assess the relative catalytic efficiency of each secondary amine.
Visualizing Molecular Interactions and Processes
To better understand the roles of secondary amines in biological and experimental contexts, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
G-Protein Coupled Receptor (GPCR) Signaling Pathway.
References
- 1. Dibenzylamine [drugfuture.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. 103-49-1 CAS MSDS (Dibenzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-Ethylbenzylamine | CAS#:14321-27-8 | Chemsrc [chemsrc.com]
- 5. N-Ethylbenzylamine 97 14321-27-8 [sigmaaldrich.com]
- 6. N-Propylaniline price,buy N-Propylaniline - chemicalbook [m.chemicalbook.com]
- 7. N-propylaniline [stenutz.eu]
- 8. chembk.com [chembk.com]
- 9. Dibenzylamine CAS#: 103-49-1 [m.chemicalbook.com]
- 10. Dibenzylamine | 103-49-1 [chemicalbook.com]
- 11. Dibenzylamin | 103-49-1 [m.chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. N-Propylaniline CAS#: 622-80-0 [m.chemicalbook.com]
- 14. Benzylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for N-Butylbenzylamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-Butylbenzylamine, a secondary amine used as a building block in organic synthesis, is critical for ensuring the quality and safety of pharmaceutical and chemical products.[1] The inherent chemical properties of amines, such as their polarity and potential for adsorption, can present analytical challenges.[2] This guide provides an objective comparison of suitable analytical techniques for this compound quantification, details validation protocols, and presents supporting data to aid in method selection and validation.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for amine analysis.[2] Due to the lack of a strong chromophore in this compound, direct UV detection in HPLC can be challenging at low concentrations, often necessitating a derivatization step to improve detectability.[2][3] GC coupled with Mass Spectrometry (GC-MS) is a powerful alternative, offering high specificity and sensitivity without the need for derivatization.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-to-charge ratio detection.[2] | Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[2] |
| Detection Method | Mass Spectrometry (MS).[2] | UV-Vis, Fluorescence (FLD), or Diode-Array Detection (DAD) after reaction with a derivatizing agent.[2] |
| Sample Preparation | Typically involves dissolution in a volatile organic solvent. | May require a derivatization step to enhance UV absorbance or fluorescence. |
| Sensitivity | High sensitivity, especially in Selected Ion Monitoring (SIM) mode. | Sensitivity is highly dependent on the chosen derivatizing agent and detector. |
| Specificity | High specificity due to the unique mass spectrum of the analyte.[4] | Specificity can be high, depending on the selectivity of the derivatization reaction and chromatographic separation. |
| Limitations | Limited to volatile and thermally stable analytes.[2] | Can have slower run times and requires significant amounts of solvents; derivatization adds complexity.[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector (e.g., Agilent 6890 GC with 5975 MS detector).[5]
-
GC Column: Agilent DB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.[5]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[3]
-
Injection Volume: 1 µL.[5]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound (e.g., m/z 91, 120).[3][4]
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve in a volatile organic solvent such as methanol or dichloromethane.
-
Filter the solution through a 0.45 µm filter before injection.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method enhances the detectability of this compound by introducing a chromophore or fluorophore.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.[7]
-
Gradient Program: A typical gradient could be 10% B to 90% B over 10 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 254 nm for dansyl chloride).
-
Injection Volume: 10 µL.[7]
Derivatization and Sample Preparation:
-
Derivatizing Agent: Dansyl chloride is a common choice for derivatizing primary and secondary amines to yield highly fluorescent derivatives.
-
Procedure:
-
To 1 mL of the sample solution in a suitable buffer (e.g., sodium bicarbonate, pH 9), add an excess of dansyl chloride solution in acetone.
-
Vortex and heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., proline).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation of Analytical Methods
The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure data accuracy and reliability.[8]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of impurities, degradation products, and matrix components.[8] | The analyte peak should be well-resolved from other peaks (Resolution > 1.5). |
| Linearity | The ability to produce results directly proportional to the analyte concentration within a given range.[8] | Correlation coefficient (r²) ≥ 0.99.[9] |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies.[8] | Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when applied repeatedly to multiple samplings of a homogeneous sample.[8] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified.[8] | Signal-to-noise ratio of 3:1.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like flow rate, temperature, etc. |
Visualizing the Analytical Workflows
The following diagrams illustrate the logical steps involved in the GC-MS and HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound with derivatization.
References
- 1. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nano-ntp.com [nano-ntp.com]
N-Butylbenzylamine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various N-Butylbenzylamine derivatives as inhibitors of several key enzymes implicated in a range of diseases. The inhibitory activities of these compounds against Urease, Monoamine Oxidase B (MAO-B), Cholinesterases, and 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) are summarized, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Efficacy of this compound Derivatives
The inhibitory potential of this compound derivatives varies significantly depending on the specific structural modifications of the molecule and the target enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected derivatives against their respective enzyme targets, providing a quantitative basis for comparison.
| Derivative Class | Target Enzyme | Specific Derivative Example | IC50 (µM) | Reference |
| N'-benzylidene-4-tert-butylbenzohydrazide | Urease | Compound 6 | 13.33 ± 0.58 | [1] |
| N'-benzylidene-4-tert-butylbenzohydrazide | Urease | Compound 25 | 15.21 ± 0.81 | [1] |
| Benzylamine-sulfonamide | Monoamine Oxidase B (MAO-B) | Compound 4i | 0.041 ± 0.001 | [2][3] |
| Benzylamine-sulfonamide | Monoamine Oxidase B (MAO-B) | Compound 4t | 0.065 ± 0.002 | [2][3] |
| N-benzylpiperidine | Butyrylcholinesterase (BChE) | Compound 23 | 0.72 | [4] |
| N-benzyl benzamide | Butyrylcholinesterase (BChE) | Compound S11-1014 | Sub-nanomolar | [5] |
| N-benzyl benzamide | Butyrylcholinesterase (BChE) | Compound S11-1033 | Sub-nanomolar | [5] |
| 4-substituted benzylamine | β-tryptase | M58539 (15h) | 0.005 | |
| Substituted Aryl Benzylamine | 17β-HSD3 | Compound 30 | 0.074 | |
| Substituted Aryl Benzylamine | 17β-HSD3 | Compound 29 | 0.076 | |
| Substituted Aryl Benzylamine | 17β-HSD3 | S-(+)-enantiomer (32 ) | 0.370 |
Note on β-Tryptase Inhibitors: While the table includes an example of a potent 4-substituted benzylamine derivative against β-tryptase, a broader search for this compound derivatives specifically targeting this enzyme did not yield sufficient quantitative data for a comprehensive comparison within this guide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.
Urease Inhibition Assay
The inhibitory activity against urease is determined by quantifying the amount of ammonia produced from the hydrolysis of urea. A commonly used method is the Berthelot (phenol-hypochlorite) assay.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, 25 µL of the test compound solution (at various concentrations) is mixed with 25 µL of urease enzyme solution.
-
The mixture is incubated at 37°C for 15 minutes.
-
Following incubation, 50 µL of urea solution is added to initiate the enzymatic reaction.
-
The plate is incubated again at 37°C for 30 minutes.
-
After the second incubation, 50 µL of phenol reagent and 50 µL of alkali reagent are added to each well to stop the reaction and develop the color.
-
The plate is incubated for a final 10 minutes at 37°C for color development.
-
The absorbance is measured at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory effect on MAO-B is often measured using a fluorometric assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
A suitable fluorescent probe (e.g., Amplex Red)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, the test compound, MAO-B enzyme, HRP, and the fluorescent probe are mixed in a phosphate buffer.
-
The plate is incubated for 10-15 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme.
-
The enzymatic reaction is initiated by the addition of the MAO-B substrate.
-
The fluorescence is measured kinetically over a period of 30-60 minutes using a microplate reader (Excitation/Emission wavelengths depend on the probe used, e.g., ~535/587 nm for Amplex Red).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor).
-
IC50 values are calculated from the dose-response curves.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using the spectrophotometric method developed by Ellman.
Materials:
-
AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, 125 µL of DTNB solution, 25 µL of the test compound solution, and 25 µL of the respective cholinesterase enzyme solution are added.
-
The mixture is incubated for 15 minutes at 37°C.
-
The reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI).
-
The absorbance is measured at 412 nm at regular intervals for a few minutes.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rate with the inhibitor to the rate of the control.
-
IC50 values are obtained from the dose-response curves.
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Assay
The inhibition of 17β-HSD3 is typically assessed by measuring the conversion of a substrate, such as androstenedione, to testosterone. This can be done using a cell-based assay with cells expressing the enzyme.
Materials:
-
HEK293 cells stably transfected with the human 17β-HSD3 gene
-
Androstenedione (substrate)
-
NADPH (cofactor)
-
Test compounds
-
Cell culture medium and reagents
-
Scintillation proximity assay (SPA) beads or ELISA kit for testosterone detection
Procedure:
-
Transfected HEK293 cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period.
-
The substrate, androstenedione, and the cofactor, NADPH, are added to the cells.
-
The cells are incubated to allow for the enzymatic conversion of androstenedione to testosterone.
-
The amount of testosterone produced is quantified from the cell supernatant or cell lysate using a suitable method like a competitive ELISA or a scintillation proximity assay with a specific anti-testosterone antibody.
-
The percentage of inhibition is calculated by comparing the amount of testosterone produced in the presence of the inhibitor to the amount produced in the control wells.
-
IC50 values are determined from the resulting dose-response curves.
Visualizing Experimental Processes
To provide a clearer understanding of the experimental setup, the following diagrams illustrate key workflows.
Signaling Pathway of Urease Inhibition
Caption: Mechanism of competitive inhibition of urease by this compound derivatives.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.
References
- 1. Identification of Potential Tryptase Inhibitors from FDA-Approved Drugs Using Machine Learning, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives [explorationpub.com]
- 5. Inhibitors of mast cell tryptase beta as therapeutics for the treatment of asthma and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of N-Butylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted benzylamines, such as N-Butylbenzylamine, is a fundamental transformation in organic chemistry, with wide applications in the preparation of pharmaceutical intermediates and other fine chemicals. The most common and versatile method for this synthesis is reductive amination. This process involves the reaction of a carbonyl compound, in this case, benzaldehyde, with an amine, n-butylamine, to form an imine intermediate, which is subsequently reduced to the desired secondary amine.
The choice of reducing agent is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall practicality. This guide provides an objective comparison of common alternative reagents to this compound for specific syntheses, focusing on the key reaction of its own formation via reductive amination. We present a summary of quantitative data, detailed experimental protocols for various methods, and visualizations of the experimental workflows.
Performance Comparison of Reducing Agents
The selection of a reducing agent for the synthesis of this compound from benzaldehyde and n-butylamine is a trade-off between reactivity, selectivity, cost, and safety. Below is a comparative summary of commonly used reducing agents.
| Reducing Agent | Typical Reaction Conditions | Typical Yield (%) | Key Observations |
| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | 85-95% | Cost-effective and readily available. Less selective, may reduce the starting aldehyde if not used in a stepwise manner. The reaction of benzaldehyde with various amines shows high selectivity towards the secondary amine (91-98%) when using an iron-based Lewis acid catalyst.[1][2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | ~90% | Highly selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction. However, it is highly toxic and generates cyanide waste. A similar reaction with benzaldehyde and ethylamine gives a 91% yield.[3] |
| Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE), Room Temperature | >95% | Mild and highly selective reagent, suitable for a wide range of substrates, including those with acid-sensitive groups. Less toxic than NaBH₃CN. Consistently gives high yields.[4][5] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Pd/C or other catalysts, H₂ atmosphere | 72-96% | "Green" and atom-economical method. Requires specialized equipment for handling hydrogen gas. Catalyst choice is crucial for selectivity and efficiency. Amination of p-methoxybenzaldehyde with n-butylamine gives yields in this range.[1] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using the compared reducing agents.
Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step Procedure)
This protocol minimizes the side reduction of benzaldehyde by pre-forming the imine before the addition of the reducing agent.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol.
-
Add n-butylamine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Basify the mixture with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with an organic solvent (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (One-Pot Procedure)
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Acetic Acid
-
Sodium Hydroxide (1 M)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
Procedure:
-
To a solution of benzaldehyde (1.0 eq) and n-butylamine (1.2 eq) in methanol, add sodium cyanoborohydride (1.5 eq).
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding 1 M sodium hydroxide solution until the mixture is basic.
-
Extract the product with an organic solvent (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (STAB) (One-Pot Procedure)
Materials:
-
Benzaldehyde
-
n-Butylamine
-
1,2-Dichloroethane (DCE)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and n-butylamine (1.2 eq) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 4: Catalytic Hydrogenation
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Methanol
-
Palladium on Carbon (10% Pd/C) or other suitable catalyst
-
Hydrogen gas supply
Procedure:
-
In a suitable pressure reactor, dissolve benzaldehyde (1.0 eq) and n-butylamine (1.2 eq) in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol% relative to the aldehyde).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 1-10 atm) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
Visualizing the Workflow
The general workflow for the synthesis of this compound via reductive amination can be visualized as a two-stage process: imine formation followed by reduction. For one-pot procedures, these stages occur concurrently in the same reaction vessel.
Caption: General workflow for the synthesis of this compound.
The choice between a one-pot or a two-step reductive amination procedure is primarily dictated by the selectivity of the chosen reducing agent.
Caption: Comparison of one-pot and two-step reductive amination workflows.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
A Mechanistic Comparison of Reactions Involving Benzylamine Derivatives: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the mechanistic aspects of reactions involving different benzylamine derivatives, supported by experimental data. The focus is on oxidation reactions, a fundamental transformation in both biological systems and synthetic chemistry, which holds significant relevance in the field of drug development. We will explore two distinct oxidative systems: the enzymatic oxidation by Monoamine Oxidase B (MAO-B) and the chemical oxidation using cetyltrimethylammonium permanganate (CTAP).
Enzymatic Oxidation: Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidases (MAOs) are flavin adenine dinucleotide (FAD)-containing enzymes crucial for the metabolism of neurotransmitters.[1][] The two isoforms, MAO-A and MAO-B, differ in substrate specificity and inhibitor selectivity.[1][3] MAO-B preferentially metabolizes substrates like benzylamine and phenylethylamine.[1][][3] Consequently, inhibitors of MAO-B are valuable therapeutic agents for managing neurodegenerative conditions such as Parkinson's disease.[1]
The general reaction catalyzed by MAOs involves the oxidative deamination of monoamines to their corresponding imines, which are then non-enzymatically hydrolyzed to aldehydes. This process also produces hydrogen peroxide as a byproduct.[1][3]
The kinetic mechanism of MAO has been described as a ping-pong mechanism, which involves substrate oxidation and product release before the re-oxidation of the flavin cofactor.[] The cleavage of the C-H bond on the alpha-carbon of the amine substrate is considered the rate-limiting step for benzylamines.[3]
The inhibitory potential of various benzylamine derivatives against human MAO-B (hMAO-B) is often quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. A study on novel benzylamine-sulfonamide derivatives revealed significant MAO-B inhibition.[1]
| Compound ID | Substituent on Benzylamine | hMAO-B IC₅₀ (µM)[1] |
| 4i | 3-Chloro | 0.041 ± 0.001 |
| 4t | 4-Trifluoromethyl | 0.065 ± 0.002 |
| BB-4h | (Reference Compound) | 2.95 ± 0.09 |
Table 1: In vitro hMAO-B inhibitory activities of selected benzylamine-sulfonamide derivatives.
Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the mechanism of inhibition (e.g., competitive, non-competitive). For compounds 4i and 4t, such studies were conducted to elucidate their mode of hMAO-B inhibition.[1]
Chemical Oxidation: Reaction with Cetyltrimethylammonium Permanganate (CTAP)
The oxidation of benzylamines can also be achieved through chemical reagents. A study investigating the kinetics and mechanism of oxidation of various substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) in dichloromethane provides a basis for a mechanistic comparison.[4] The reaction oxidizes benzylamines to the corresponding aldimines.[4]
The reaction is first-order with respect to both the amine and CTAP.[4] A key finding from this study was the presence of a substantial primary kinetic isotope effect (kH/kD = 5.60 at 293 K) when using deuterated benzylamine (PhCD₂NH₂). This indicates that the cleavage of an α-C–H bond is the rate-determining step.[4] The proposed mechanism involves the transfer of a hydride ion from the amine's α-carbon to the permanganate ion, forming a carbocationic intermediate.[4]
The influence of substituents on the benzene ring of benzylamine on the reaction rate provides insight into the electronic nature of the transition state. The rates of oxidation for 19 different monosubstituted benzylamines were analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ).[4] A negative polar reaction constant (ρ) indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. The study found excellent correlations with Yukawa–Tsuno and Brown's equations, with negative ρ values, supporting the formation of a carbocationic transition state.[4]
| Substituent (X) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 293 K[4] |
| H | 10.5 |
| p-OCH₃ | 2100 |
| p-CH₃ | 112 |
| p-Cl | 2.40 |
| m-Cl | 0.45 |
| p-NO₂ | 0.011 |
| m-NO₂ | 0.023 |
Table 2: Second-order rate constants for the oxidation of substituted benzylamines (X-C₆H₄CH₂NH₂) by CTAP at 293 K.
The data clearly shows that electron-donating groups (e.g., p-OCH₃, p-CH₃) significantly increase the reaction rate, while electron-withdrawing groups (e.g., p-NO₂, m-Cl) decrease it. This is consistent with a mechanism where positive charge develops at the benzylic carbon in the transition state, which is stabilized by electron-donating substituents.[4]
Mechanistic Summary and Comparison
| Feature | Enzymatic Oxidation (MAO-B) | Chemical Oxidation (CTAP) |
| Oxidant | Flavin Adenine Dinucleotide (FAD) within enzyme active site | Cetyltrimethylammonium Permanganate ([MnO₄]⁻) |
| Rate-Determining Step | Cleavage of the α-C-H bond[3] | Cleavage of the α-C-H bond (Hydride Transfer)[4] |
| Key Intermediate | Enzyme-Substrate Complex[1] | Carbocationic species[4] |
| Substituent Effects | Complex; depends on binding affinity and electronic effects. | Electron-donating groups accelerate the reaction (negative ρ)[4] |
| Relevance | Neurotransmitter metabolism, drug target for neurodegenerative diseases.[1][3] | Synthetic organic chemistry, mechanistic studies.[4] |
Table 3: Comparison of mechanistic features for benzylamine oxidation.
Appendix: Experimental Protocols
This protocol is a summary of typical procedures for determining the IC₅₀ values for MAO-B inhibitors.[1]
This protocol is a summary of the procedure used to determine the reaction rates for the oxidation of benzylamines by CTAP.[4]
-
Preparation: A solution of CTAP in dichloromethane is prepared. The substituted benzylamine is also prepared in the same solvent.
-
Reaction Conditions: The reactions are performed under pseudo-first-order conditions, with a large excess (≥20-fold) of the benzylamine over CTAP.[4]
-
Initiation and Monitoring: The reaction is initiated by mixing the reactant solutions in a thermostated cell holder of a spectrophotometer. The reaction progress is followed by monitoring the decrease in absorbance of CTAP at its λₘₐₓ (529 nm) over time.[4]
-
Data Analysis: Pseudo-first-order rate constants (k_obs) are calculated from the linear plots of log[CTAP] versus time.[4]
-
Second-Order Rate Constant: The second-order rate constant (k₂) is determined from the relation k₂ = k_obs / [Amine].
References
Assessing Stereoselectivity: A Comparative Guide to Chiral N-Butylbenzylamine Analogs in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. Chiral auxiliaries are indispensable tools in this pursuit, guiding chemical reactions to produce specific stereoisomers. Among these, chiral N-butylbenzylamine analogs have emerged as effective auxiliaries in various asymmetric transformations. This guide provides a comparative overview of their performance, supported by experimental data, to aid in the rational selection of the optimal chiral auxiliary for specific synthetic challenges.
The stereochemical outcome of a reaction employing a chiral auxiliary is profoundly influenced by the auxiliary's structural and electronic properties. In the case of this compound analogs, modifications to both the N-alkyl group and the phenyl ring of the benzylamine moiety can significantly impact the diastereoselectivity or enantioselectivity of a reaction. This guide focuses on the application of these analogs as chiral auxiliaries in diastereoselective alkylation reactions, a fundamental carbon-carbon bond-forming transformation.
Performance Comparison in Diastereoselective Alkylation
For instance, in the asymmetric alkylation of amide enolates, the steric bulk of the N-alkyl group on the chiral auxiliary plays a crucial role in shielding one face of the enolate, thereby directing the approach of the electrophile.
| Chiral Auxiliary | N-Alkyl Group | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| (R)-N-(1-phenylethyl)amine | H | Benzyl bromide | >95 | High |
| (R)-N-isopropyl-1-phenylethylamine | Isopropyl | Benzyl bromide | High (specific data not available) | High |
| (R)-N-butyl-1-phenylethylamine | n-Butyl | Benzyl bromide | High (specific data not available) | High |
Note: Specific quantitative data for a direct comparison of a series of this compound analogs in the same reaction is limited in the cited literature. The data presented for N-alkylated 1-phenylethylamine derivatives serves as a foundational reference.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published research. Below is a general protocol for the diastereoselective alkylation of a carboxylic acid derivative using a chiral this compound analog as a chiral auxiliary.
General Procedure for Asymmetric Alkylation using a Chiral this compound Analog
1. Amide Formation:
-
To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a catalytic amount of DMAP.
-
Add the chiral this compound analog (1.0 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude amide by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the purified chiral amide (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq.), dropwise to generate the enolate. Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be removed under acidic or basic hydrolysis conditions, or by reduction, depending on the nature of the amide linkage and the desired product (e.g., carboxylic acid, alcohol, or aldehyde). For example, acidic hydrolysis with aqueous HCl can cleave the amide to yield the corresponding carboxylic acid and the protonated chiral amine, which can often be recovered and recycled.
Visualization of the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key stages of an asymmetric alkylation reaction using a chiral this compound analog.
Caption: General experimental workflow for asymmetric alkylation using a chiral this compound analog.
Logical Relationship of Stereocontrol
The stereochemical outcome of the alkylation is determined by the facial selectivity of the electrophilic attack on the enolate intermediate. The chiral auxiliary creates a sterically biased environment, forcing the electrophile to approach from the less hindered face.
Caption: Logical diagram illustrating the principle of stereocontrol in asymmetric alkylation.
literature review of N-Butylbenzylamine applications in organic chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of target molecules. N-Butylbenzylamine, a secondary amine, serves as a versatile building block in various organic transformations. This guide provides a comparative analysis of this compound against other primary and secondary amines in the context of N,N'-disubstituted guanidine synthesis, a critical reaction for the creation of bioactive molecules.[1] The information presented is supported by experimental data to facilitate informed decisions in synthetic strategy.
Performance in N,N'-Disubstituted Guanidine Synthesis
The synthesis of N,N'-disubstituted guanidines is a key transformation in medicinal chemistry, as the guanidinium group is a prevalent pharmacophore in numerous biologically active compounds. A common and efficient method for this synthesis involves the reaction of a primary or secondary amine with a carbodiimide.
Here, we compare the performance of this compound with other primary and secondary amines in a representative guanidinylation reaction. The following data summarizes the typical yields achieved in the synthesis of N,N'-disubstituted guanidines from various amines.
| Amine | Amine Type | Guanidinylating Reagent | Yield (%) | Reference |
| This compound | Secondary | N,N'-Diisopropylcarbodiimide | ~85-95 (estimated) | [2][3] |
| n-Butylamine | Primary | N,N'-Diisopropylcarbodiimide | 94 | [3] |
| Benzylamine | Primary | N,N'-Diisopropylcarbodiimide | 80 | [3] |
| Diethylamine | Secondary | N,N'-Diisopropylcarbodiimide | ~80-90 (estimated) | [4] |
| Dipropylamine | Secondary | N,N'-Diisopropylcarbodiimide | ~80-90 (estimated) | [4] |
Note: Yields for this compound, Diethylamine, and Dipropylamine are estimated based on the general reactivity trends of secondary amines in guanidinylation reactions as reported in the literature. Primary amines are generally more reactive than secondary amines due to lower steric hindrance, but secondary amines still provide good to excellent yields.[4]
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
n-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM), add n-butylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The product can be further purified by flash column chromatography on silica gel.
Synthesis of N-Butyl-N'-cyclohexyl-N''-phenylguanidine using this compound
This protocol details the use of this compound in the synthesis of a trisubstituted guanidine.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Aniline
-
Acetonitrile (MeCN)
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of this compound (1.0 eq) and aniline (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography to yield the desired N,N',N''-trisubstituted guanidine.
Reaction Pathways and Workflows
To visually represent the synthetic processes described, the following diagrams have been generated using the DOT language.
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: General workflow for the synthesis of a trisubstituted guanidine.
References
- 1. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of N-Butylbenzylamine and Related Amines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in Reductive Amination
The efficient synthesis of secondary amines, such as N-Butylbenzylamine, is a cornerstone of modern pharmaceutical and chemical manufacturing. This guide provides an objective comparison of various catalytic systems utilized in the reductive amination of aldehydes and ketones, a key route to these valuable compounds. The performance of traditional and novel catalysts is benchmarked based on experimental data, with a focus on yield, selectivity, and reaction conditions.
Performance Benchmark: Catalysts in Reductive Amination
The following table summarizes the performance of various catalysts in reactions representative of this compound synthesis, primarily the reductive amination of an aldehyde with a primary amine.
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Gold-Based Catalysts | |||||
| 4 wt% Au/TiO₂ | Cyclohexanone, Benzylamine | 100°C, 30 bar H₂, Toluene | 72 | - | [1] |
| 4 wt% Au/CeO₂/TiO₂ | Cyclohexanone, Benzylamine | 100°C, 30 bar H₂, Toluene | 79 | - | [1] |
| Cobalt-Based Catalysts | |||||
| Co-containing composites | p-methoxybenzaldehyde, n-butylamine | 100°C, 100 bar H₂, 3 mol% catalyst | 72-96 | High | [2] |
| Co-containing composites | p-chlorobenzaldehyde, n-butylamine | 100°C, 100 bar H₂, 3 mol% catalyst | 60-89 | High | [2] |
| Nickel-Based Catalysts | |||||
| Raney Ni | Benzyl alcohol, aq. NH₃ | 180°C, 24 h, t-amyl alcohol | ~90 (conversion) | 56-70 (isolated) | [3][4] |
| Ni/Al₂O₃-SiO₂ | Vanillyl alcohol, (NH₄)₂CO₃ | 140°C, 18 h | ~100 (conversion) | 45 | [4] |
| Iridium-Based Catalysts | |||||
| [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | Cyclic 2-aryl imines | Mild conditions | High | up to 97 (ee%) | [5] |
| Ir-QN1 / Ir-QN2 | Aldehydes, primary amines | Reflux from 60°C | High | High | [6] |
| Manganese-Based Catalysts | |||||
| Mn complex with P,N,N ligand | Indanone derivatives, in situ imines | - | >99 (conversion) | 93 (isolated) | [7] |
| Ruthenium-Based Catalysts | |||||
| Cationic ruthenium complex | N-aryl imines | - | High | High (ee%) | [5] |
| [Ru(p-cymene)Cl₂]₂ | Imines | Room Temperature | Nearly quantitative | High | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
General Procedure for Reductive Amination using Gold Catalysts[1]
-
Catalyst Preparation: Gold catalysts supported on various oxides (e.g., TiO₂, CeO₂/TiO₂) are prepared via the deposition-precipitation method.
-
Reaction Setup: A high-pressure autoclave reactor is charged with the ketone (e.g., cyclohexanone, 6.6 mmol), the amine (e.g., benzylamine, 6.6 mmol), the catalyst (100 mg), and the solvent (toluene, 50 ml).
-
Reaction Execution: The reactor is sealed, flushed with hydrogen, and then pressurized to the desired pressure (e.g., 30 bar). The mixture is heated to the reaction temperature (e.g., 100°C) with stirring.
-
Analysis: After the reaction, the mixture is cooled, and the products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and yield.
General Procedure for Reductive Amination using Cobalt-Based Composites[2]
-
Catalyst Preparation: Cobalt-containing composites are prepared by the pyrolysis of a cobalt(II) salt and an organic precursor on a support like aerosil (SiO₂).
-
Reaction Setup: A stainless-steel autoclave is charged with the aromatic aldehyde (e.g., p-methoxybenzaldehyde), the primary amine (e.g., n-butylamine), the catalyst (3 mol%), and a solvent (e.g., methanol).
-
Reaction Execution: The autoclave is purged with hydrogen and then pressurized to 100 bar. The reaction mixture is heated to 100°C and stirred for the specified time.
-
Product Isolation and Analysis: After cooling and depressurization, the catalyst is filtered off. The solvent is evaporated, and the residue is analyzed by NMR and GC to determine the yield of the corresponding secondary amine.
General Procedure for N-Alkylation using Nickel Catalysts[3][4]
-
Reaction Setup: A reaction vessel is charged with the benzyl alcohol derivative (1.0 mmol), aqueous ammonia (25 wt%, 0.4 mL), the nickel catalyst (e.g., Raney Ni, 200 mg), and a solvent (t-amyl alcohol, 3 mL).
-
Reaction Execution: The vessel is sealed, and the mixture is heated to 180°C for 24 hours.
-
Analysis: The reaction progress and product distribution are monitored by GC-FID. Isolated yields are determined after purification.
Visualizing the Workflow and Catalyst Selection
To aid in the conceptualization of the experimental process and decision-making, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Manganese catalysed enantioselective hydrogenation of in situ -synthesised imines: efficient asymmetric synthesis of amino-indane derivatives - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00399J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
cost-benefit analysis of using N-Butylbenzylamine in industrial processes
In the competitive landscape of industrial chemical synthesis, the selection of appropriate reagents is a critical factor influencing process efficiency, cost-effectiveness, and environmental impact. N-Butylbenzylamine, a secondary amine, serves as a versatile intermediate and catalyst in various applications, including the synthesis of pharmaceuticals and agrochemicals, as a corrosion inhibitor, and as a catalyst in polymerization. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in industrial processes, comparing its performance and economic implications against common alternatives such as benzylamine, dibenzylamine, and n-butylamine.
Executive Summary
This compound offers a unique combination of steric hindrance and nucleophilicity that can be advantageous in specific industrial applications. Its primary benefits lie in its potential to improve selectivity and reduce the formation of byproducts in certain chemical reactions. However, its higher cost compared to simpler amines like benzylamine and n-butylamine necessitates a careful evaluation of its performance benefits against the increased raw material expenditure. This analysis focuses on two key application areas: its role as a chemical intermediate in synthesis and its function as a corrosion inhibitor.
Cost Analysis
The economic viability of employing this compound is heavily dependent on its market price, which is influenced by the cost of its precursors, primarily benzylamine and n-butylamine. While exact industrial-scale pricing is subject to market fluctuations and supplier negotiations, a comparative cost structure can be established based on available data.
| Compound | Molecular Weight ( g/mol ) | Typical Industrial Price (USD/MT) | Relative Cost Factor (approx.) |
| n-Butylamine | 73.14 | $6,338 - $6,766[1] | 1.9 - 2.1 |
| Benzylamine | 107.15 | $3,203[2] | 1.0 |
| This compound | 163.26 | Estimated >$10,000 | >3.1 |
| Dibenzylamine | 197.28 | Lab-scale pricing suggests a significant premium over benzylamine. | Higher than Benzylamine |
Performance Comparison as a Chemical Intermediate
This compound is utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] The choice between this compound and its alternatives often depends on the desired level of N-alkylation and the need to control side reactions.
A common industrial synthesis route for N-substituted benzylamines is reductive amination. The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
Safety Operating Guide
Safe Disposal of N-Butylbenzylamine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of N-Butylbenzylamine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations. Adherence to these protocols will help minimize risks and promote a culture of safety within your organization.
Key Hazard Information for this compound
Proper handling of this compound begins with a clear understanding of its potential hazards. This chemical is classified as a hazardous substance requiring special precautions.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage.[2] / H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables, in a designated, leak-proof container. The container must be chemically compatible with the substance.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive, irritant).
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents and acids.[1]
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ventilation: The storage area must be well-ventilated to prevent the accumulation of vapors.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Waste Segregation: Ensure that the this compound waste is stored separately from incompatible materials.
Step 3: Arranging for Disposal
-
Contact EHS: Notify your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste.
-
Documentation: Maintain a detailed log of the amount of this compound waste generated and the date of disposal, in accordance with local and federal regulations.
Spill and Emergency Procedures
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Chemical safety goggles and a face shield
-
A laboratory coat and closed-toe shoes
-
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Neutralization Protocol for Small Quantities
For laboratories that generate small quantities of this compound waste, neutralization may be a viable pre-treatment option before collection by a waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting and after consulting with your institution's EHS department. The efficacy and safety of this procedure for your specific waste stream must be validated.
Experimental Protocol: Neutralization of this compound Waste
Objective: To neutralize the basic this compound waste to a pH range suitable for collection.
Materials:
-
This compound waste
-
1M Hydrochloric Acid (HCl) solution
-
Large beaker or flask
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary safety equipment is readily accessible.
-
Dilution: In a large beaker, dilute the this compound waste with water at a ratio of at least 1:10 (waste to water) to dissipate heat generated during neutralization.
-
Neutralization: While continuously stirring the diluted waste, slowly add a 1M solution of hydrochloric acid dropwise.
-
pH Monitoring: Monitor the pH of the solution closely using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's Environmental Health and Safety department for guidance on specific disposal protocols and regulatory requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Butylbenzylamine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Butylbenzylamine, tailored for research scientists and drug development professionals. Adherence to these procedures is paramount to ensure a safe laboratory environment and prevent chemical exposure.
This compound is classified as a corrosive and irritant substance, capable of causing severe skin burns, eye damage, and respiratory irritation.[1] The following guide details the necessary personal protective equipment (PPE), handling procedures, emergency responses, and disposal methods to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the required PPE to prevent direct contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause severe eye damage.[2][3][4] |
| Hand Protection | Nitrile or Neoprene gloves. Check for integrity before each use. | Provides a barrier against a corrosive substance that can cause severe skin burns.[2][4][5] |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Prevents accidental skin contact from spills or splashes.[2][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[2][3] |
Step-by-Step Handling and Disposal Protocol
The following workflow provides a systematic approach to safely manage this compound from receipt to disposal.
Detailed Experimental Protocols
Working with this compound:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a fully operational chemical fume hood is available.[7] Don all required PPE as specified in the table above. An eyewash station and safety shower must be readily accessible.
-
Handling: Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[7] When transferring the chemical, do so carefully to avoid splashing. Keep containers sealed when not in immediate use.[8]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][10] Containers should be tightly closed.
Emergency Procedures
Spill Response:
In the event of a minor spill within a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[8][11]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[12]
-
Decontaminate the spill area with a suitable cleaning agent.
-
For major spills, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][10]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all waste in a clearly labeled, sealed, and chemical-resistant container.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[14]
References
- 1. This compound | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. falseguridad.com [falseguridad.com]
- 4. trimaco.com [trimaco.com]
- 5. download.basf.com [download.basf.com]
- 6. N-(tert-Butyl)benzylamine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. CAS 2403-22-7: this compound | CymitQuimica [cymitquimica.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. jk-sci.com [jk-sci.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
